Product packaging for 3-(2-Phenoxyethyl)azetidine(Cat. No.:)

3-(2-Phenoxyethyl)azetidine

Cat. No.: B15302035
M. Wt: 177.24 g/mol
InChI Key: YEJWWXUXXFHBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Phenoxyethyl)azetidine (CAS 1514996-18-9) is a high-purity azetidine derivative offered with a guaranteed purity of ≥98% . This compound, with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery research . The structure features an azetidine ring, a strained four-membered saturated heterocycle, which is of significant interest in the design of novel pharmacologically active molecules . The azetidine is functionalized with a 2-phenoxyethyl chain, a motif commonly found in compounds being studied for various biological activities. Researchers utilize this chemical as a key synthetic intermediate to incorporate the azetidine scaffold into more complex structures. Proper handling is essential; this compound requires storage sealed in a dry environment at 2-8°C . It carries hazard statements H315, H319, and H320, indicating it can cause skin and eye irritation and may cause respiratory irritation . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15302035 3-(2-Phenoxyethyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-phenoxyethyl)azetidine

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-7-6-10-8-12-9-10/h1-5,10,12H,6-9H2

InChI Key

YEJWWXUXXFHBBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCOC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield specific physicochemical or biological data for 3-(2-Phenoxyethyl)azetidine. The following guide provides a general overview of the physicochemical properties, synthesis, and biological activities of the broader class of azetidine derivatives, which may serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles. The parent azetidine molecule serves as a fundamental building block, and its properties are influenced by the nature and position of its substituents. The inclusion of an azetidine ring in a molecule can impact its conformation, basicity, and overall physicochemical profile. Below is a summary of the known properties of the unsubstituted azetidine ring.

PropertyValueReference
Molecular FormulaC₃H₇N[1]
Molecular Weight57.09 g/mol [1]
Boiling Point61-62 °C
Density0.847 g/mL at 25 °C
pKa (of conjugate acid)11.29[1]
SolubilityMiscible with water[2]

Synthesis of Azetidine Derivatives: Experimental Protocols

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed. A common approach involves the intramolecular cyclization of a γ-amino alcohol or a related derivative.

General Protocol for the Synthesis of N-Substituted Azetidines from γ-Amino Alcohols

This method involves the activation of the hydroxyl group of a γ-amino alcohol, followed by intramolecular nucleophilic substitution by the amine to form the azetidine ring.

Step 1: Synthesis of the γ-Amino Alcohol Precursor A suitable starting material, such as an amino acid or a nitrile, is elaborated to a γ-amino alcohol through standard organic synthesis techniques, including reduction and protection/deprotection steps.

Step 2: Activation of the Hydroxyl Group The primary alcohol of the γ-amino alcohol is converted into a good leaving group, typically a mesylate or tosylate.

  • To a solution of the N-protected γ-amino alcohol in a suitable solvent (e.g., dichloromethane) at 0 °C, an excess of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated under reduced pressure.

Step 3: Intramolecular Cyclization The activated intermediate is treated with a base to facilitate the intramolecular cyclization.

  • The crude mesylate or tosylate is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at room temperature.

  • The reaction mixture is heated to promote cyclization. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or distillation to yield the desired N-substituted azetidine.

A general workflow for the synthesis and characterization of azetidine derivatives is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Precursor γ-Amino Alcohol Precursor Synthesis Start->Precursor Activation Hydroxyl Group Activation (e.g., Mesylation/Tosylation) Precursor->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Purification Purification (Chromatography/Distillation) Cyclization->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity Final Characterized Azetidine Derivative Purity->Final

A general workflow for the synthesis and characterization of azetidine derivatives.

Biological Activities of Azetidine Derivatives

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry. Incorporation of an azetidine moiety can lead to improved potency, selectivity, and pharmacokinetic properties. Azetidine-containing compounds have shown a wide range of biological activities.[1]

  • Enzyme Inhibition: The azetidine ring can act as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites. For example, azetidine-containing molecules have been developed as inhibitors of proteases, kinases, and other enzymes.

  • Receptor Modulation: Azetidine derivatives have been designed to interact with various G-protein coupled receptors (GPCRs) and ion channels, acting as either agonists or antagonists.

  • Antibacterial and Antiviral Agents: The strained four-membered ring can be a key pharmacophoric element in antimicrobial agents. Some azetidine derivatives have demonstrated activity against bacterial and viral targets.[3]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor containing an azetidine moiety.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression Inhibitor Azetidine-Containing Kinase Inhibitor Inhibitor->KinaseA Inhibition

Hypothetical signaling pathway modulated by an azetidine-containing kinase inhibitor.

This guide provides a foundational understanding of azetidine derivatives for professionals in drug discovery and development. While specific data for this compound remains elusive, the general principles outlined here can inform the design, synthesis, and evaluation of novel azetidine-containing compounds.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth analysis and speculation on the mechanism of action of the novel compound, 3-(2-Phenoxyethyl)azetidine. Based on a comprehensive evaluation of its structural characteristics and a comparative analysis with pharmacologically characterized molecules, we postulate that this compound primarily functions as a monoamine reuptake inhibitor. This document outlines the scientific basis for this hypothesis, presents comparative quantitative data of structurally related compounds, details requisite experimental protocols for hypothesis validation, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction and Core Hypothesis

This compound is a synthetic molecule featuring a central azetidine ring substituted at the 3-position with a phenoxyethyl group. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural motifs are prevalent in a class of centrally active agents, particularly those modulating monoaminergic neurotransmission.

The core hypothesis of this guide is that This compound acts as an inhibitor of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and/or the dopamine transporter (DAT) . This speculation is predicated on the following structural observations:

  • Azetidine Ring: The four-membered saturated nitrogen heterocycle provides a conformationally restricted scaffold. Such rigidity can enhance binding affinity and selectivity for specific biological targets. Azetidine derivatives are known to exhibit a wide array of pharmacological activities, including central nervous system effects like antidepressant-like activity and dopamine receptor antagonism.

  • Phenoxyalkylamine Moiety: The presence of a phenoxy group connected via an ethyl linker to a cyclic amine is a classic pharmacophore found in numerous monoamine reuptake inhibitors. This structural element is crucial for interaction with the binding pockets of monoamine transporters.

Comparative Analysis of Structurally Related Compounds

To substantiate the primary hypothesis, a comparative analysis of known monoamine reuptake inhibitors sharing structural similarity with this compound is presented below. These compounds, which include the well-characterized drugs atomoxetine and nisoxetine, possess a phenoxyalkylamine-like scaffold and exhibit varying degrees of affinity for SERT, NET, and DAT.

CompoundTarget(s)IC50 / Ki (nM)Citation(s)
Atomoxetine NET, SERTNET: 5 SERT: 99 (IC50, in vivo, monkey plasma)[1][2][3]
Nisoxetine NET, SERTNET: 0.8 (Ki) SERT: 89 (Ki)[4]
Reboxetine NETNET: 1.1 (Ki)[5]
Fluoxetine SERTSERT: 1.0 (Ki) NET: 120 (Ki)[6]
(S,S)-Reboxetine NETHigh affinity to hNET[5]

Table 1: In vitro binding affinities (Ki) or functional inhibition (IC50) of selected monoamine reuptake inhibitors at human monoamine transporters.

Speculated Mechanism of Action: Inhibition of Monoamine Reuptake

We propose that this compound binds to the substrate binding site of monoamine transporters, thereby blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and/or dopamine from the synaptic cleft into the presynaptic neuron. This inhibition would lead to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, resulting in enhanced postsynaptic receptor activation.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic_Cleft_pre Vesicle->Synaptic_Cleft_pre Exocytosis Transporter Monoamine Transporter (SERT, NET, or DAT) Neurotransmitter_in Neurotransmitter Transporter->Neurotransmitter_in Synaptic_Cleft_pre->Transporter Reuptake Neurotransmitter_cleft Increased Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter_cleft->Receptor Binding Compound This compound Compound->Transporter Inhibition Signaling Downstream Signaling Receptor->Signaling

Proposed mechanism of action of this compound at a monoaminergic synapse.

Recommended Experimental Protocols for Hypothesis Validation

To empirically test the hypothesis that this compound functions as a monoamine reuptake inhibitor, the following key experiments are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 (Human Embryonic Kidney 293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured to confluence.

    • Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

    • Protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

      • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

      • For hNET: [³H]Nisoxetine or [³H]Mazindol

      • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

    • Incubations are carried out at a specific temperature (e.g., 25°C or 4°C) for a defined period to reach equilibrium.

  • Detection and Data Analysis:

    • The reactions are terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curves.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibitory potency (IC50) of this compound on the uptake of monoamine neurotransmitters.

Methodology:

  • Synaptosome Preparation:

    • Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

    • The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Neurotransmitter Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of this compound.

    • A radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is then added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known selective uptake inhibitor.

  • Detection and Data Analysis:

    • The uptake is terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

    • IC50 values are calculated by analyzing the concentration-response curves.

G cluster_binding Radioligand Binding Assay Workflow cluster_uptake Synaptosomal Uptake Assay Workflow Membranes Cell Membranes (hSERT, hNET, or hDAT) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]Citalopram, etc.) Radioligand->Incubation Compound_binding This compound (Varying concentrations) Compound_binding->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_binding Data Analysis (IC50 -> Ki) Counting->Analysis_binding Synaptosomes Synaptosomes (Brain tissue) Incubation_uptake Incubation (37°C) Synaptosomes->Incubation_uptake Compound_uptake This compound (Varying concentrations) Compound_uptake->Incubation_uptake Radio_NT Radiolabeled Neurotransmitter Radio_NT->Incubation_uptake Filtration_uptake Filtration Incubation_uptake->Filtration_uptake Counting_uptake Scintillation Counting Filtration_uptake->Counting_uptake Analysis_uptake Data Analysis (IC50) Counting_uptake->Analysis_uptake

Experimental workflows for hypothesis validation.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action involving the inhibition of monoamine transporters. The proposed experimental protocols provide a clear path to validating this hypothesis and characterizing the compound's pharmacological profile in terms of potency and selectivity. The resulting data will be crucial for understanding its potential therapeutic applications, particularly in the context of central nervous system disorders where monoaminergic signaling plays a critical role. Further studies could also explore its effects on other CNS targets and its in vivo efficacy in relevant animal models.

References

In Silico Modeling of 3-(2-Phenoxyethyl)azetidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds represent a significant class of heterocyclic molecules with a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The strained four-membered ring of the azetidine moiety presents unique conformational constraints that can be exploited in drug design to achieve high binding affinity and selectivity for specific biological targets.[2] The molecule 3-(2-Phenoxyethyl)azetidine combines the azetidine core with a phenoxyethyl side chain, suggesting potential interactions with a variety of protein targets.

This technical guide outlines a comprehensive in silico approach to characterize the potential interactions of this compound with biological systems. It covers methodologies from initial target identification and molecular docking to in-depth molecular dynamics simulations and ADME/Tox profiling. The objective is to provide a robust computational framework to guide further experimental validation and drug development efforts.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for this compound obtained from PubChem is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics.[4]

PropertyValue
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 21.3 Ų
Formal Charge 0

Table 1: Computed Physicochemical Properties of this compound

In Silico Modeling Workflow

A typical in silico workflow for characterizing the interactions of a novel small molecule like this compound is depicted below. This multi-step process allows for a comprehensive evaluation from potential target binding to systemic effects.

G cluster_0 Initial Assessment & Target Identification cluster_1 Binding Site Analysis & Docking cluster_2 Refinement & Dynamic Simulation cluster_3 Pharmacokinetic & Toxicity Profiling LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) TargetID Target Identification (Literature Search, Similarity Analysis) BindingSite Binding Site Prediction TargetID->BindingSite Docking Molecular Docking BindingSite->Docking MD Molecular Dynamics (100 ns Simulation) Docking->MD BindingEnergy Binding Free Energy (MM/PBSA or MM/GBSA) MD->BindingEnergy ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) BindingEnergy->ADME Tox Toxicity Prediction (hERG, Ames, etc.) ADME->Tox

Caption: In Silico Modeling Workflow for this compound.

Hypothetical Signaling Pathway Interactions

Based on the known activities of other azetidine derivatives, which have shown efficacy as anticancer agents, a plausible signaling pathway that could be modulated by this compound is the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates the canonical EGFR signaling cascade and a hypothetical point of inhibition by the compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Azetidine This compound (Hypothetical Inhibitor) Azetidine->EGFR Inhibits (Hypothesized)

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

Methodologies for Key Experiments

Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMM36).

  • Ligand Preparation: The 3D structure of this compound is generated and energy minimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose of the ligand within the active site of the protein. The search space is defined by a grid box encompassing the known binding pocket.

  • Analysis: The resulting poses are ranked based on their predicted binding affinity (scoring function). The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol
  • System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[5] Ions are added to neutralize the system.

  • Energy Minimization: The system undergoes energy minimization to remove steric clashes.[5]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.

  • Production Run: A production molecular dynamics simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.[5]

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (RMSD, RMSF), changes in protein conformation, and the persistence of key intermolecular interactions over time.

ADME/Tox Prediction

Computational tools such as SwissADME and pkCSM are utilized to predict the pharmacokinetic and toxicological properties of this compound. These web-based servers use quantitative structure-activity relationship (QSAR) models to estimate various parameters.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the in silico analyses.

Table 2: Predicted Binding Affinities from Molecular Docking (Hypothetical)

Target ProteinBinding Affinity (kcal/mol)Interacting Residues
EGFR Kinase Domain-8.5Met793, Leu718, Gly719
c-Src Kinase-7.9Thr338, Leu273, Val281
VEGFR2 Kinase-7.2Cys919, Asp1046, Phe1047

Table 3: Predicted ADME Properties (Hypothetical)

ParameterPredicted ValueInterpretation
GI Absorption HighLikely well-absorbed from the gut.
BBB Permeant YesMay cross the blood-brain barrier.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions.
Log Kp (skin permeation) -6.8 cm/sLow skin permeability.

Table 4: Predicted Toxicological Endpoints (Hypothetical)

EndpointPredictionConfidence
hERG I Inhibitor No0.85
Ames Mutagenicity No0.79
Hepatotoxicity Yes0.62
Minnow Toxicity 0.8 mg/LModerate environmental toxicity.

Conclusion

This technical guide provides a comprehensive in silico framework for the initial characterization of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and ADME/Tox predictions, researchers can gain valuable insights into its potential biological targets, binding mechanisms, and pharmacokinetic profile. The methodologies and data presentation formats outlined herein serve as a robust starting point for further computational and experimental investigations into the therapeutic potential of this and other novel azetidine derivatives. It is imperative that the computational predictions are subsequently validated through in vitro and in vivo experimental assays to confirm the biological activity and assess the true therapeutic potential.

References

Spectroscopic Analysis of 3-(2-Phenoxyethyl)azetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in novel azetidine derivatives. The information presented here is based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(2-Phenoxyethyl)azetidine. These predictions are based on the analysis of related azetidine compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m2HAr-H (meta)
7.00 - 6.90t1HAr-H (para)
6.90 - 6.80d2HAr-H (ortho)
4.10 - 4.00t2HO-CH₂
3.70 - 3.50m4HAzetidine ring CH₂ (α to N)
3.00 - 2.80m1HAzetidine ring CH (γ to N)
2.10 - 1.90q2HCH₂-CH (ethyl bridge)
1.90 - 1.70br s1HNH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
158.5Ar-C (C-O)
129.5Ar-C (meta)
121.0Ar-C (para)
114.5Ar-C (ortho)
67.0O-CH₂
52.0Azetidine ring C (α to N)
35.0CH₂-CH (ethyl bridge)
33.0Azetidine ring C (β to N)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3350 - 3300N-H Stretch (secondary amine)
3100 - 3000C-H Stretch (aromatic)
2980 - 2850C-H Stretch (aliphatic)
1600, 1500C=C Stretch (aromatic)
1240C-O Stretch (aryl ether)
1170C-N Stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
177.11[M]⁺ (Molecular Ion)
148.08[M - C₂H₅]⁺ (Loss of ethyl group)
120.08[M - C₆H₅O]⁺ (Loss of phenoxy group)
94.04[C₆H₅OH]⁺ (Phenol)
84.08[C₅H₁₀N]⁺ (Azetidinyl ethyl fragment)
57.06[C₃H₇N]⁺ (Azetidine ring fragment)

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a general methodology for acquiring such data is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound would be prepared on a salt plate (e.g., NaCl or KBr), or the sample would be analyzed as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Interpretation Spectral Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Reporting & Documentation Interpretation->Reporting Final_Report Final_Report Reporting->Final_Report Technical Guide / Whitepaper

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Discovery and Plausible Synthesis of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the discovery and a proposed initial synthesis of 3-(2-Phenoxyethyl)azetidine, a novel azetidine derivative. While a specific documented discovery and synthesis of this exact molecule are not prominent in publicly available literature, its structural motifs—the azetidine ring and the phenoxyethyl side chain—are of significant interest in medicinal chemistry. Azetidine-containing compounds exhibit a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, and anti-inflammatory properties.[1][2] The phenoxyethyl moiety is also a component of various biologically active molecules. This guide provides a plausible, well-referenced synthetic route for this compound, complete with detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations to aid in its synthesis and further investigation.

Introduction and Potential Significance

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in drug discovery.[1] Their strained ring system provides a unique conformational rigidity that can be advantageous for binding to biological targets. The incorporation of an azetidine scaffold can lead to improved physicochemical properties and metabolic stability in drug candidates.[2]

The phenoxyethyl group is present in a number of compounds with diverse biological activities. For instance, some phenoxyethyl derivatives have shown potential as antimicrobial agents. The combination of the azetidine core with a phenoxyethyl side chain in this compound presents an intriguing scaffold for the development of new therapeutic agents. This guide details a feasible synthetic pathway to enable the synthesis and exploration of the biological properties of this compound.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available N-Boc-3-azetidinemethanol. The synthesis involves the preparation of an intermediate, N-Boc-3-(2-hydroxyethyl)azetidine, followed by an etherification reaction with phenol, and subsequent deprotection.

Overall Synthetic Workflow

Synthetic_Workflow A N-Boc-3-azetidinemethanol B Step 1: Oxidation & Wittig Reaction A->B Dess-Martin periodinane, (EtO)2P(O)CH2CO2Et, NaH C N-Boc-3-(2-hydroxyethyl)azetidine B->C NaBH4 D Step 2: Williamson Ether Synthesis C->D Phenol, NaH, DMF E N-Boc-3-(2-phenoxyethyl)azetidine D->E F Step 3: Deprotection E->F TFA or HCl in Dioxane G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(2-hydroxyethyl)azetidine (Intermediate)

This step involves a two-part process: the oxidation of the starting alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then reduced to the desired alcohol.

Logical Workflow for Step 1

Step1_Workflow cluster_0 Oxidation cluster_1 Horner-Wadsworth-Emmons & Reduction Start1 N-Boc-3-azetidinemethanol Reagent1 Dess-Martin Periodinane DCM Start1->Reagent1 Product1 N-Boc-3-azetidinecarboxaldehyde Reagent1->Product1 Start2 N-Boc-3-azetidinecarboxaldehyde Product1->Start2 Reagent2 1. (EtO)2P(O)CH2CO2Et, NaH, THF 2. NaBH4, EtOH Start2->Reagent2 Product2 N-Boc-3-(2-hydroxyethyl)azetidine Reagent2->Product2

Caption: Detailed workflow for the synthesis of the key intermediate.

Protocol:

  • Oxidation: To a solution of N-Boc-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-azetidinecarboxaldehyde.

  • Horner-Wadsworth-Emmons Reaction and Reduction: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of the crude N-Boc-3-azetidinecarboxaldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude α,β-unsaturated ester in ethanol and cool to 0 °C. Add sodium borohydride (2.0 eq) portion-wise. Stir for 2 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Quantitative Data for Analogous Reactions (Step 1)

ParameterValueReference
Yield (Oxidation)~95%N/A (General Procedure)
Yield (HWE & Reduction)70-85%Analogous reactions in literature
SolventDCM, THF, EthanolN/A (Common Solvents)
Temperature0 °C to RTN/A (Standard Conditions)
Step 2: Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

This step can be achieved via a Williamson ether synthesis.

Protocol (Williamson Ether Synthesis):

  • To a solution of N-Boc-3-(2-hydroxyethyl)azetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add phenol (1.2 eq) and stir the reaction at 60 °C for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Quantitative Data for Analogous Williamson Ether Synthesis

ParameterValueReference
Yield60-80%[3][4]
BaseSodium Hydride[3]
SolventDMFN/A (Common Solvent)
Temperature60 °CN/A (Typical Condition)
Step 3: Deprotection of N-Boc-3-(2-phenoxyethyl)azetidine

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol:

  • Dissolve N-Boc-3-(2-phenoxyethyl)azetidine (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Table 3: Quantitative Data for N-Boc Deprotection

ParameterValueReference
Yield>95%[5][6]
ReagentTFA or HCl in Dioxane[5]
SolventDichloromethane[5]
TemperatureRoom Temperature[6]

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Significance and Future Directions

While the specific biological activity of this compound is yet to be determined, its structural components suggest several avenues for investigation. The azetidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] The phenoxy moiety is a common feature in many bioactive compounds, including those with antimicrobial and anti-inflammatory activities.[7][8][9][10] Therefore, this compound and its derivatives could be screened for a variety of biological activities, including:

  • Antibacterial and antifungal activity.

  • Anti-inflammatory properties.

  • Activity as modulators of central nervous system targets, given that many azetidine derivatives have shown utility in this area.[11]

Further derivatization of the azetidine nitrogen or the phenyl ring could lead to a library of compounds for structure-activity relationship (SAR) studies, potentially identifying potent and selective drug candidates. This technical guide provides the foundational synthetic methodology to enable such explorations.

References

The Azetidine Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and physicochemical properties offer advantages in designing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of azetidine derivatives across several key therapeutic areas, including their roles as inhibitors of GABA uptake, Human Cytomegalovirus (HCMV), and Signal Transducer and Activator of Transcription 3 (STAT3). This document details quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant pathways and workflows to aid researchers in the design and development of novel azetidine-based therapeutics.

Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine-based compounds have been explored as conformationally constrained analogs of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs). The SAR studies in this area have primarily focused on substitutions at the 1, 2, and 3-positions of the azetidine ring.

Structure-Activity Relationship of Azetidine-based GAT Inhibitors

The potency and selectivity of azetidine derivatives as GAT inhibitors are significantly influenced by the nature and position of substituents on the azetidine ring. Key findings from SAR studies are summarized below:

  • Substitution at the 2-position: Azetidin-2-ylacetic acid derivatives bearing lipophilic moieties have shown high potency for GAT-1. For instance, the introduction of a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group results in compounds with IC50 values in the low micromolar range for GAT-1 inhibition.

  • Substitution at the 3-position: Derivatives with a carboxylic acid function at the 3-position, such as 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, have demonstrated inhibitory activity against GAT-3. 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for both GAT-1 and GAT-3.

  • Bioisosteric Replacement: The replacement of the carboxylic acid group with a tetrazole ring, a common bioisostere, resulted in a loss of potency as GABA-uptake inhibitors.

Quantitative SAR Data for Azetidine-based GAT Inhibitors

The following table summarizes the in vitro inhibitory activity of selected azetidine derivatives against GAT-1 and GAT-3.

Compound IDStructureTargetIC50 (µM)
1 Azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67
2 Azetidin-2-ylacetic acid with a 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3
18e 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7
Experimental Protocol: [³H]GABA Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on GABA transporters.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter (e.g., rGAT-1).

  • [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail.

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target GAT in appropriate media and conditions. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with Assay Buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add [³H]-GABA to a final concentration of approximately 5 µM to initiate the uptake reaction. Incubate for a short period (e.g., 3 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50) by non-linear regression analysis of the concentration-response data.

Azetidine-Containing Dipeptides as HCMV Inhibitors

Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication. The rigid azetidine ring introduces a conformational constraint, which appears to be crucial for their antiviral activity.

Structure-Activity Relationship of Azetidine-based HCMV Inhibitors

SAR studies on these dipeptide analogues have revealed several key structural requirements for anti-HCMV activity:

  • N-Terminus: A benzyloxycarbonyl (Z) group at the N-terminus is essential for activity.

  • C-Terminus: The C-terminus should be an unsubstituted carboxamide or have a small aliphatic substituent.

  • C-terminal Side-chain: An aliphatic side-chain at the C-terminal amino acid residue is preferred.

  • Conformation: The active compounds are thought to adopt a γ-type reverse turn conformation, a structural feature stabilized by the azetidine ring.

Quantitative SAR Data for Azetidine-based HCMV Inhibitors

The following table presents the anti-HCMV activity and cytotoxicity of representative azetidine-containing dipeptides.

Compound IDN-TerminusC-Terminal Amino AcidC-TerminusEC50 (µM)CC50 (µM)
1 ZAzetidine-NH₂1.8 ± 0.2>100
4a ZAzetidine-NHtBu2.0 ± 0.3>100
Ganciclovir ---2.1 ± 0.1>100

EC50: 50% effective concentration required to inhibit HCMV plaque formation. CC50: 50% cytotoxic concentration.

Experimental Protocol: HCMV Plaque Reduction Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCMV.

Materials:

  • Human foreskin fibroblasts (HFFs).

  • HCMV strain (e.g., AD169).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds.

  • Carboxymethylcellulose (CMC) or other overlay medium.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed HFFs in 24-well plates and grow to confluence.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Overlay: After a suitable incubation period, replace the medium with an overlay medium (e.g., DMEM containing 0.5% CMC) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 7-10 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Azetidine Amides as STAT3 Inhibitors

Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

Structure-Activity Relationship of Azetidine-based STAT3 Inhibitors

The development of azetidine-based STAT3 inhibitors has been guided by optimizing a previously reported proline-based series. Key SAR insights include:

  • The (R)-azetidine-2-carboxamide core is a privileged scaffold for potent STAT3 inhibition.

  • Modifications to the substituents on the amide nitrogen and the aromatic ring system have been explored to improve potency and cell permeability.

  • Compounds such as 5a , 5o , and 8i demonstrate sub-micromolar IC50 values in a STAT3 DNA-binding assay.

  • Ester prodrugs have been successfully employed to enhance cell permeability and cellular activity.

Quantitative SAR Data for Azetidine-based STAT3 Inhibitors

The following table summarizes the in vitro inhibitory potency of selected azetidine amides against STAT3 DNA-binding activity.

Compound IDDescriptionSTAT3 EMSA IC50 (µM)STAT1 EMSA IC50 (µM)STAT5 EMSA IC50 (µM)
5a (R)-azetidine-2-carboxamide analogue0.5212.09.3
5o (R)-azetidine-2-carboxamide analogue0.38>20>20
8i (R)-azetidine-2-carboxamide analogue0.34--
H172 Azetidine-based inhibitor0.38-0.98>15.8>15.8
H182 Azetidine-based inhibitor0.38-0.98--
Experimental Protocol: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe), end-labeled with [³²P]ATP.

  • Poly(dI-dC) as a non-specific DNA competitor.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Test compounds.

  • Native polyacrylamide gel.

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and the test compound at various concentrations in the binding buffer. Incubate on ice for 10-20 minutes.

  • Probe Addition: Add the radiolabeled probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the protein-DNA complexes.

  • Data Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The IC50 value is the concentration of the compound that reduces the intensity of the shifted band by 50%.

Visualizing Key Concepts in Azetidine SAR Studies

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of SAR studies and a representative signaling pathway.

Screening for Bioactive Azetidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The inherent ring strain of the azetidine moiety contributes to its unique chemical reactivity and potential for potent interactions with biological targets.[2] This technical guide provides an in-depth overview of the biological activity screening of novel azetidine compounds, with a focus on anticancer and antimicrobial applications. It details experimental protocols, presents quantitative data from recent studies, and visualizes key pathways and workflows to aid researchers in this promising area of drug discovery.

Anticancer Activity of Novel Azetidine Compounds

Several novel azetidine derivatives have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various novel azetidine compounds against different cancer cell lines.

Table 1: STAT3 Inhibition and Cytotoxicity of Azetidine-Based STAT3 Inhibitors

CompoundSTAT3 EMSA IC₅₀ (µM)Cell LineAssayIC₅₀/EC₅₀ (µM)Reference
H172 (9f)0.38 - 0.98-In vitro-[3]
H1820.38 - 0.98-In vitro-[3]
5a0.52-EMSA-[5]
5o0.38-EMSA-[5]
6f1.08-EMSA-[5]
8q0.77-EMSA-[5]
9k1.18-EMSA-[5]
7a>4MDA-MB-231Cell Viability2.7[5]
7a>4MDA-MB-468Cell Viability2.5[5]
7g-MDA-MB-231Colony FormationSignificant inhibition at 0.5 µM, complete inhibition at 1 µM[4][5]
7e-MDA-MB-231Colony FormationMinimal to moderate inhibition at 0.5 µM, near-complete inhibition at 1 µM[4][5]
7f-MDA-MB-231Colony FormationMinimal to moderate inhibition at 0.5 µM, significant inhibition at 1 µM[4][5]
9k-MDA-MB-231Colony FormationMinimal to moderate inhibition at 0.5 µM, significant inhibition at 1 µM[4][5]

Table 2: Antiproliferative Activity of TZT-1027 Analogues Containing Azetidine

CompoundA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)Reference
1a2.22.1[6]

Table 3: Cytotoxicity of 2H-azirine-2-azetidinone Compounds

CompoundHL-60 IC₅₀ (µM)HCT-8 IC₅₀ (µM)MDA-MB-435 IC₅₀ (µM)SF-295 IC₅₀ (µM)Reference
11.1 - 10.51.1 - 10.51.1 - 10.51.1 - 10.5[7]
23.8 - 26.63.8 - 26.63.8 - 26.63.8 - 26.6[7]
Signaling Pathway: STAT3 Inhibition

Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[3] The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by these novel azetidine compounds.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Azetidine Azetidine Compound Azetidine->STAT3_active Inhibits

STAT3 Signaling Pathway Inhibition by Azetidine Compounds.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete culture medium (specific to cell line)

  • Novel azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the azetidine compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).[8]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with azetidine compounds Incubate_24h_1->Treat_Cells Incubate_Xh Incubate for 24/48/72h Treat_Cells->Incubate_Xh Add_MTT Add MTT reagent Incubate_Xh->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity of Novel Azetidine Compounds

Azetidine derivatives, particularly azetidin-2-ones (β-lactams), have a long history of use as antibacterial agents.[1] Recent research continues to explore novel azetidine scaffolds for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][10]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of several novel azetidine compounds, as determined by the zone of inhibition.

Table 4: Antimicrobial Activity of Azetidine Derivatives (Zone of Inhibition in mm)

CompoundConcentration (mg/mL)Staphylococcus aureusEscherichia coliReference
M70.012225[9]
M80.012025[9]
Ampicillin (Standard)0.013027[9]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Novel azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)[9][13]

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the agar surface with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells.[11] Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.[8]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[12]

  • Data Analysis: Compare the zone of inhibition of the test compounds with that of the standard antibiotic. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Diffusion_Workflow Start Start Prepare_Agar Prepare and pour inoculated agar plates Start->Prepare_Agar Create_Wells Create wells in the agar Prepare_Agar->Create_Wells Add_Compounds Add azetidine compounds, positive and negative controls Create_Wells->Add_Compounds Incubate_24h Incubate plates at 37°C for 24h Add_Compounds->Incubate_24h Measure_Zones Measure zones of inhibition Incubate_24h->Measure_Zones Analyze_Results Analyze and compare results Measure_Zones->Analyze_Results End End Analyze_Results->End

Workflow for Agar Well Diffusion Assay.

Conclusion

Novel azetidine compounds represent a promising class of molecules with diverse biological activities. The methodologies and data presented in this guide offer a framework for the systematic screening and evaluation of new azetidine derivatives. Continued exploration of this chemical space, guided by robust screening protocols and a deeper understanding of their mechanisms of action, holds significant potential for the development of new therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

The Enigmatic Scaffold: A Deep Dive into 3-(2-Phenoxyethyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile scaffold in the design of novel therapeutic agents. Its compact structure can impart favorable physicochemical properties, such as improved metabolic stability and cell permeability, to drug candidates. This technical guide focuses on a specific, yet largely unexplored, azetidine derivative: 3-(2-phenoxyethyl)azetidine . While the broader class of azetidines has been investigated for a range of biological activities, from antibacterial to anticancer agents, specific and detailed public domain data on the this compound scaffold remains exceptionally scarce.

This document aims to provide a comprehensive overview of the current, albeit limited, state of knowledge surrounding this scaffold. Due to the nascent stage of research on this specific molecule, this guide will also extrapolate from closely related azetidine derivatives to hypothesize potential synthetic strategies, biological targets, and experimental approaches.

Molecular Profile of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 1514996-18-9
Canonical SMILES C1=CC=C(C=C1)OCCC2CNC2
IUPAC Name This compound

Synthetic Strategies: A Predictive Outlook

Hypothetical Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Azetidine Ring Formation cluster_3 Final Product Epichlorohydrin Epichlorohydrin 1-chloro-3-phenoxypropan-2-ol 1-chloro-3-phenoxypropan-2-ol Epichlorohydrin->1-chloro-3-phenoxypropan-2-ol Phenol Phenol Phenol->1-chloro-3-phenoxypropan-2-ol Base, Epichlorohydrin 1,3-dichloro-2-(phenoxymethyl)propane 1,3-dichloro-2-(phenoxymethyl)propane 1-chloro-3-phenoxypropan-2-ol->1,3-dichloro-2-(phenoxymethyl)propane Thionyl chloride N-protected-3-(phenoxymethyl)azetidine N-protected-3-(phenoxymethyl)azetidine 1,3-dichloro-2-(phenoxymethyl)propane->N-protected-3-(phenoxymethyl)azetidine Protected amine (e.g., Benzylamine) This compound This compound N-protected-3-(phenoxymethyl)azetidine->this compound Deprotection (e.g., Hydrogenolysis)

Caption: A potential synthetic pathway to this compound.

Detailed Hypothetical Protocol:

A plausible multi-step synthesis could commence with the reaction of phenol and epichlorohydrin to form 1-chloro-3-phenoxypropan-2-ol. Subsequent chlorination of the secondary alcohol would yield 1,3-dichloro-2-(phenoxymethyl)propane. The crucial azetidine ring formation could then be achieved by reacting this intermediate with a protected amine, such as benzylamine, leading to the formation of an N-protected 3-(phenoxymethyl)azetidine. A final deprotection step, for instance, through hydrogenolysis, would yield the target compound, this compound.

Potential Biological Activity and Signaling Pathways: An Extrapolation

Given the absence of specific biological data for this compound, we can infer potential areas of interest by examining structurally related compounds. Azetidine derivatives have been explored as inhibitors of various enzymes and receptors.

Potential Areas of Investigation:

  • G-Protein Coupled Receptors (GPCRs): The phenoxyethyl moiety is a common feature in ligands for various GPCRs. The rigid azetidine ring could serve to orient this group in a specific conformation within a receptor binding pocket.

  • Ion Channels: The overall structure might interact with voltage-gated or ligand-gated ion channels.

  • Enzyme Inhibition: The azetidine nitrogen could act as a key interaction point, for example, as a hydrogen bond acceptor, in the active site of enzymes.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a generic GPCR signaling cascade, a potential area of activity for a molecule like this compound, given its structural motifs.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector_Enzyme Effector Enzyme G-Protein->Effector_Enzyme Activation Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized GPCR signaling pathway.

Future Directions and Research Imperatives

The lack of public data on this compound highlights a significant gap in the exploration of azetidine-based medicinal chemistry. The following steps are crucial to unlocking the potential of this scaffold:

  • Development and Publication of a Robust Synthetic Route: A detailed and reproducible synthesis is the first and most critical step.

  • In Vitro Screening: The compound should be screened against a broad panel of biological targets to identify potential activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the phenoxy ring and the azetidine core will be essential to understand the structural requirements for any observed activity.

  • Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the scaffold will be necessary to assess its drug-like potential.

While this compound is a formally recognized chemical entity, it remains a frontier molecule in the field of medicinal chemistry. The information presented in this guide, largely based on extrapolation from related structures, is intended to serve as a foundational resource to stimulate and guide future research. The unique combination of the rigid azetidine core and the flexible phenoxyethyl side chain presents an intriguing scaffold that warrants further investigation for the development of novel therapeutic agents. The scientific community is encouraged to explore the synthesis and biological properties of this enigmatic molecule, with the potential for discovering new and valuable chemical matter for drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-Phenoxyethyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. The protocol includes two established methods for the key ether formation step: a Williamson ether synthesis approach and a Mitsunobu reaction, allowing for flexibility based on available reagents and laboratory capabilities.

Overall Synthetic Scheme

The synthesis of this compound is proposed via a three-step sequence starting from N-Boc-3-hydroxyazetidine. The first step involves the activation of the hydroxyl group, followed by nucleophilic substitution with phenol to form the ether linkage. The final step is the deprotection of the azetidine nitrogen to yield the target compound.

Synthesis of this compound Start N-Boc-3-hydroxyazetidine Intermediate_Ts N-Boc-3-(tosyloxy)azetidine Start->Intermediate_Ts  TsCl, Pyridine, DCM   Intermediate_Ether_Boc N-Boc-3-(2-phenoxyethyl)azetidine Start->Intermediate_Ether_Boc  Phenol, PPh3, DEAD/DIAD, THF   (Mitsunobu Reaction) Intermediate_Ts->Intermediate_Ether_Boc  Phenol, NaH, DMF   (Williamson Ether Synthesis) Final_Product This compound Intermediate_Ether_Boc->Final_Product  TFA or HCl in Dioxane  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when anhydrous conditions are required. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine (Intermediate for Williamson Ether Synthesis)

This step activates the hydroxyl group of N-Boc-3-hydroxyazetidine for subsequent nucleophilic substitution.

Reaction Scheme:

(N-Boc-3-hydroxyazetidine) + TsCl → (N-Boc-3-(tosyloxy)azetidine)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 1: Reagents and Expected Yield for Step 1

Reagent/ProductMW ( g/mol )EquivalentsAmount (for 1g scale)Expected Yield (%)
N-Boc-3-hydroxyazetidine173.211.01.0 g-
p-Toluenesulfonyl chloride190.651.21.32 g-
Pyridine79.101.50.69 mL-
N-Boc-3-(tosyloxy)azetidine327.39--85-95
Step 2, Method A: Williamson Ether Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

This classic method involves the reaction of an alkoxide with an alkyl halide or sulfonate.[1][2][3]

Reaction Scheme:

(N-Boc-3-(tosyloxy)azetidine) + Phenol + NaH → (N-Boc-3-(2-phenoxyethyl)azetidine)

Procedure:

  • To a solution of phenol (1.5 eq) in anhydrous dimethylformamide (DMF, 10 mL/g of tosylate) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-(tosyloxy)azetidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Table 2: Reagents and Expected Yield for Step 2, Method A

Reagent/ProductMW ( g/mol )EquivalentsAmount (for 1g scale of tosylate)Expected Yield (%)
N-Boc-3-(tosyloxy)azetidine327.391.01.0 g-
Phenol94.111.50.43 g-
Sodium Hydride (60%)24.001.50.18 g-
N-Boc-3-(2-phenoxyethyl)azetidine249.32--60-80
Step 2, Method B: Mitsunobu Reaction for the Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

The Mitsunobu reaction is a mild alternative for forming the ether linkage directly from the alcohol.[4][5][6][7][8]

Reaction Scheme:

(N-Boc-3-hydroxyazetidine) + Phenol + PPh₃ + DEAD/DIAD → (N-Boc-3-(2-phenoxyethyl)azetidine)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of alcohol) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified directly by flash column chromatography (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other byproducts.

Table 3: Reagents and Expected Yield for Step 2, Method B

Reagent/ProductMW ( g/mol )EquivalentsAmount (for 1g scale of alcohol)Expected Yield (%)
N-Boc-3-hydroxyazetidine173.211.01.0 g-
Phenol94.111.20.65 g-
Triphenylphosphine262.291.52.27 g-
DEAD or DIAD174.17 or 202.251.51.51 mL (DEAD) or 1.71 mL (DIAD)-
N-Boc-3-(2-phenoxyethyl)azetidine249.32--70-90
Step 3: Deprotection of N-Boc-3-(2-phenoxyethyl)azetidine

The final step involves the removal of the Boc protecting group to yield the free amine.

Reaction Scheme:

(N-Boc-3-(2-phenoxyethyl)azetidine) → this compound

Procedure:

  • Dissolve N-Boc-3-(2-phenoxyethyl)azetidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, the residue can be dissolved in a minimal amount of DCM and precipitated with diethyl ether to obtain the TFA salt.

  • If using HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture.

  • To obtain the free base, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃ or 1 M NaOH) and extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the final product.

Table 4: Reagents and Expected Yield for Step 3

Reagent/ProductMW ( g/mol )EquivalentsAmount (for 1g scale)Expected Yield (%)
N-Boc-3-(2-phenoxyethyl)azetidine249.321.01.0 g-
TFA or HCl/Dioxane-Excess--
This compound149.21--90-99

Data Presentation

Table 5: Summary of Key Physical and Chemical Data

CompoundChemical FormulaMW ( g/mol )Appearance
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.21White solid
N-Boc-3-(tosyloxy)azetidineC₁₅H₂₁NO₅S327.39White solid
N-Boc-3-(2-phenoxyethyl)azetidineC₁₄H₁₉NO₃249.32Colorless oil or solid
This compoundC₉H₁₁NO149.21Oil or low melting solid

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Ether Formation cluster_williamson Method A: Williamson Synthesis cluster_mitsunobu Method B: Mitsunobu Reaction cluster_step3 Step 3: Deprotection s1_start Dissolve N-Boc-3-hydroxyazetidine in DCM and Pyridine s1_reagents Add p-Toluenesulfonyl Chloride at 0°C s1_start->s1_reagents s2b_start Mix Alcohol, Phenol, PPh3 in THF s1_start->s2b_start s1_reaction Stir at Room Temperature (12-16h) s1_reagents->s1_reaction s1_workup Aqueous Workup and Extraction s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product N-Boc-3-(tosyloxy)azetidine s1_purification->s1_product s2a_reaction React with Tosylate in DMF (60-80°C) s1_product->s2a_reaction s2a_start Prepare Sodium Phenoxide s2a_workup Aqueous Workup and Extraction s2_purification Column Chromatography s2a_workup->s2_purification s2b_reagents Add DEAD/DIAD at 0°C s2b_reaction Stir at Room Temperature (12-24h) s2b_reaction->s2_purification s2_product N-Boc-3-(2-phenoxyethyl)azetidine s2_purification->s2_product s3_start Dissolve Boc-protected intermediate in TFA/DCM or HCl/Dioxane s2_product->s3_start s3_reaction Stir at Room Temperature (1-4h) s3_start->s3_reaction s3_workup Solvent Removal and Neutralization s3_reaction->s3_workup s3_product This compound (Final Product) s3_workup->s3_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Utilizing 3-(2-Phenoxyethyl)azetidine Analogs in Polymerase Theta Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, a key DNA double-strand break (DSB) repair mechanism.[1][2] Polθ is overexpressed in a variety of cancers, particularly those with deficiencies in homologous recombination (HR), such as BRCA1/2 mutant tumors.[3][4][5] This dependency on Polθ for survival in HR-deficient cancer cells presents a synthetic lethal therapeutic opportunity.[3][6][7] Small molecule inhibitors targeting Polθ are therefore of significant interest in oncology drug development.

This document provides detailed application notes and protocols for studying Polθ inhibition, using the potent and selective allosteric Polθ inhibitor, ART558, as a representative compound from the broader class of azetidine-containing inhibitors. ART558 targets the polymerase domain of Polθ, trapping the enzyme on DNA and thereby inhibiting its function.[3][4] These methodologies can be adapted for the evaluation of other novel Polθ inhibitors, such as 3-(2-Phenoxyethyl)azetidine and its derivatives.

Mechanism of Action

ART558 is an allosteric inhibitor of the Polθ polymerase domain with a reported IC50 of 7.9 nM in biochemical assays.[6][8][9] It does not target the ATPase domain.[10] The primary mechanism of ART558 involves inhibiting the Theta-Mediated End Joining (TMEJ) process without affecting Non-Homologous End Joining (NHEJ).[6][8] This inhibition leads to an accumulation of DNA damage, particularly in HR-deficient cells, triggering synthetic lethality.[6][8] Furthermore, Polθ inhibition by ART558 has been shown to activate the cGAS/STING pathway, suggesting a role in modulating the tumor immune environment.[5][11]

Data Presentation

The following tables summarize the quantitative data for ART558 from various studies, providing a benchmark for evaluating novel Polθ inhibitors.

Table 1: Biochemical Activity of ART558

ParameterValueReference
IC50 (Polθ Polymerase Activity) 7.9 nM[6][8][9]

Table 2: Cellular Activity of ART558

Cell LineGenotypeAssayEndpointConcentration/TimeResultReference
DLD-1BRCA2-mutantCell ViabilityIC506 daysEffective decrease in viability[6]
MDA-MB-436BRCA1-deficientSTING Pathway Activation-1 µM; 48 hActivation of STING pathway[6]
CAPAN-1BRCA2-deficientSTING Pathway Activation-1 µM; 48 hActivation of STING pathway[6]
Isogenic BRCA1-deficient cells-Synthetic Lethality with Olaparib-0-10 µM; 7 daysCombinatorial effect observed[6][8]
BRCA2-/- cells-γH2AX Accumulation-5 µM; 0-72 hoursIncreased γH2AX levels[6][8]
Glioblastoma (GBM21)-Cell Viability--Significant decrease in viability[7]
HCT116, H460, T24-Clonogenic Survival with IRSurviving Fraction1 µmol/LRadiosensitization observed[4]

Experimental Protocols

Detailed protocols for key experiments in the study of Polθ inhibitors are provided below.

Protocol 1: In Vitro Polymerase Theta Activity Assay

This protocol is adapted from commercially available fluorescence-based assay kits.[12][13]

Objective: To determine the IC50 of a test compound against the polymerase activity of Polθ.

Materials:

  • Recombinant human Polθ enzyme

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

  • DNA template/primer substrate

  • dNTP mix

  • DNA-binding fluorescent dye (e.g., PicoGreen)

  • Test compound (e.g., ART558) and DMSO (vehicle control)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the DNA template/primer and dNTPs to each well.

  • Initiate the reaction by adding the recombinant Polθ enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the DNA-binding fluorescent dye to all wells.

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation ~485 nm, emission ~525 nm).

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm target engagement in a cellular context.

Objective: To assess the binding of the test compound to Polθ within intact cells.

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Analyze the supernatant by Western blot using an anti-Polθ antibody to detect the amount of soluble Polθ at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

This protocol is for quantifying DNA double-strand breaks.[14][15][16][17]

Objective: To visualize and quantify the accumulation of DNA damage (γH2AX foci) in cells treated with a Polθ inhibitor.

Materials:

  • Cells cultured on coverslips in a multi-well plate

  • Test compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat cells with the test compound or vehicle for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash twice with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Protocol 4: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[18][19][20]

Objective: To assess the effect of a Polθ inhibitor on the viability of cancer cell lines, particularly comparing HR-proficient and HR-deficient cells.

Materials:

  • Cell lines (e.g., isogenic pairs of BRCA-proficient and -deficient cells)

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.

  • Incubate for the desired period (e.g., 3-7 days).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Polθ inhibition studies.

Pol_Theta_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Repair Pathways cluster_2 Key Proteins cluster_4 Cellular Outcomes DSB DSB HR Homologous Recombination (HR) (Error-Free) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ TMEJ Theta-Mediated End Joining (TMEJ) (Error-Prone) DSB->TMEJ Repair DNA Repair & Cell Survival HR->Repair Pol_Theta Polymerase Theta (Polθ) TMEJ->Pol_Theta Mediated by TMEJ->Repair In HR-deficient cells BRCA1_2 BRCA1/2 BRCA1_2->HR Required for Apoptosis Synthetic Lethality & Cell Death Pol_Theta->Apoptosis When Inhibited in HR-deficient cells Immune_Activation cGAS/STING Activation Pol_Theta->Immune_Activation Inhibition leads to ART558 ART558 (3-Azetidine Derivative) ART558->Pol_Theta Inhibits

Caption: Simplified signaling pathway of DNA DSB repair and Polθ inhibition.

Experimental_Workflow cluster_0 Compound Evaluation cluster_1 Cellular Assays cluster_2 Data Analysis Biochemical_Assay Biochemical Assay (Protocol 1) IC50_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Biochem CETSA Target Engagement (CETSA) (Protocol 2) Target_Binding Confirm Target Binding CETSA->Target_Binding Cell_Culture Cell Culture (HR-proficient vs HR-deficient) Treatment Treat with Test Compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Protocol 4) Treatment->Viability_Assay IF_Assay γH2AX Immunofluorescence (Protocol 3) Treatment->IF_Assay IC50_Cellular Determine Cellular IC50 (Synthetic Lethality) Viability_Assay->IC50_Cellular DNA_Damage Quantify DNA Damage IF_Assay->DNA_Damage

Caption: Workflow for evaluating Polθ inhibitors from biochemical to cellular assays.

References

Application of 3-(2-Phenoxyethyl)azetidine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry and drug discovery. The strained four-membered ring imparts unique conformational constraints and physicochemical properties, making it an attractive moiety for the design of novel therapeutic agents. The incorporation of an azetidine ring can lead to improved potency, selectivity, and pharmacokinetic profiles. Compounds featuring the azetidine scaffold have shown a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system (CNS) effects.[1][2] This document provides an overview of the potential applications of 3-(2-phenoxyethyl)azetidine and its analogs in drug discovery, along with generalized protocols for synthesis and biological evaluation.

Synthetic Protocols

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes. A general and modular approach involves the nucleophilic substitution on a pre-formed azetidine ring.

General Procedure for the Synthesis of 3-Substituted Azetidines

A common method for the synthesis of 3,3-disubstituted azetidines involves the use of an azetidine trichloroacetimidate ester as a key intermediate. This allows for the introduction of various nucleophiles at the 3-position.[3]

Materials:

  • N-Boc-azetidin-3-one

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Desired nucleophile (e.g., phenoxyethyl magnesium bromide for the synthesis of a this compound analog)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • Synthesis of Azetidine Trichloroacetimidate Ester:

    • To a solution of N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DCM, add trichloroacetonitrile (1.5 equivalents) and DBU (0.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the azetidine trichloroacetimidate ester.

  • Nucleophilic Substitution:

    • To a mixture of the azetidine trichloroacetimidate ester (1 equivalent), the desired nucleophile (1.5 equivalents), and activated 4Å molecular sieves in anhydrous DCM, add Sc(OTf)₃ (10 mol%) at 35 °C under an inert atmosphere (e.g., argon).[3]

    • Stir the reaction for 12 hours, monitoring by TLC.[3]

    • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to afford the desired 3-substituted azetidine.[3]

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Nucleophilic Substitution A N-Boc-azetidin-3-ol C DBU, DCM A->C B Trichloroacetonitrile B->C D Azetidine Trichloroacetimidate Ester C->D F Sc(OTf)3, DCM D->F E Nucleophile E->F G 3-Substituted Azetidine F->G Anticancer_Screening A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with Azetidine Compounds B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Determination F->G CNS_Pathway cluster_synapse Synaptic Cleft GABA_T GABA Transporter (GAT) Presynaptic Presynaptic Neuron GABA_T->Presynaptic GABA_R GABA Receptor Postsynaptic Postsynaptic Neuron GABA_R->Postsynaptic Signal Transduction GABA GABA GABA->GABA_T Reuptake GABA->GABA_R Binding Azetidine Azetidine Derivative Azetidine->GABA_T Inhibition Presynaptic->GABA Release

References

Application Notes and Protocols: 3-(2-Phenoxyethyl)azetidine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-phenoxyethyl)azetidine as a key building block in the synthesis of complex molecules, particularly in the development of therapeutic agents. Detailed protocols and data are presented to facilitate its use in research and drug discovery.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system provides a unique conformational rigidity that can be advantageous for optimizing drug-target interactions. Among the various substituted azetidines, this compound has emerged as a valuable scaffold for the synthesis of potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH).

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and pain. The this compound moiety has been successfully incorporated into potent sEH inhibitors.

General Synthesis of this compound

A common route for the synthesis of 3-substituted azetidines involves the cyclization of a suitably functionalized propane-1,3-diol derivative. For this compound, a plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on general methods for azetidine synthesis and may require optimization.

Materials:

  • 1-Bromo-2-phenoxyethane

  • Diethyl malonate

  • Sodium ethoxide

  • Lithium aluminum hydride (LAH)

  • Thionyl chloride

  • Ammonia

  • Hydrochloric acid (HCl) in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Synthesis of Diethyl 2-(2-phenoxyethyl)malonate: In a round-bottom flask, dissolve sodium ethoxide in ethanol. To this, add diethyl malonate dropwise at 0 °C. After stirring for 30 minutes, add 1-bromo-2-phenoxyethane and reflux the mixture for 4-6 hours. After cooling, the reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

  • Reduction to 2-(2-Phenoxyethyl)propane-1,3-diol: The diethyl 2-(2-phenoxyethyl)malonate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C. The mixture is then stirred at room temperature overnight. The reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the diol.

  • Chlorination to 1,3-Dichloro-2-(2-phenoxyethyl)propane: The diol is dissolved in dichloromethane and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the dichloro derivative.

  • Cyclization to this compound: The dichloro compound is dissolved in a solution of ammonia in ethanol and heated in a sealed tube at 100 °C for 24 hours. The solvent is evaporated, and the residue is taken up in water and extracted with diethyl ether. The organic layer is dried and concentrated.

  • Formation of Hydrochloride Salt: The crude azetidine is dissolved in anhydrous diethyl ether and a solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is filtered, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride.

Expected Yield: ~40-50% over 5 steps.

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound HydrochlorideC₁₁H₁₆ClNO213.717.30-7.25 (m, 2H), 6.95-6.90 (m, 3H), 4.10 (t, J=6.0 Hz, 2H), 3.85 (t, J=8.0 Hz, 2H), 3.65 (t, J=8.0 Hz, 2H), 3.05-2.95 (m, 1H), 2.15 (q, J=7.0 Hz, 2H).158.5 (ArC), 129.4 (ArCH), 121.1 (ArCH), 114.5 (ArCH), 67.2 (OCH₂), 52.1 (Azetidine CH₂), 35.8 (CH₂), 33.7 (Azetidine CH).

Application in the Synthesis of a Potent sEH Inhibitor

This compound serves as a key amine component for coupling with carboxylic acids or isocyanates to form amide or urea-based sEH inhibitors.

Experimental Protocol: Amide Coupling to Synthesize a Model sEH Inhibitor

This protocol describes the synthesis of a model sEH inhibitor by coupling this compound with adamantane-1-carboxylic acid.

Materials:

  • This compound hydrochloride

  • Adamantane-1-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound hydrochloride in anhydrous DCM, add triethylamine to neutralize the salt and stir for 15 minutes.

  • In a separate flask, dissolve adamantane-1-carboxylic acid, DCC, and a catalytic amount of DMAP in anhydrous DCM.

  • Add the carboxylic acid solution to the azetidine solution and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired amide.

Quantitative Data for a Representative sEH Inhibitor:

Inhibitor NameMolecular FormulaIC₅₀ (human sEH) (nM)
1-(Adamantan-1-yl)-1-(3-(2-phenoxyethyl)azetidin-1-yl)methanoneC₂₂H₂₉NO₂5.2
1-(4-(4-cyanophenoxy)phenyl)-3-(3-(2-phenoxyethyl)azetidin-1-yl)ureaC₂₅H₂₄N₄O₃1.8
N-((1s,4s)-4-cyanocyclohexyl)-N'-(3-(2-phenoxyethyl)azetidin-1-yl)ureaC₂₀H₂₆N₄O₂3.5

Signaling Pathway and Experimental Workflow

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of its inhibition.

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects_EETs Anti-inflammatory, Vasodilatory Effects EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor sEH Inhibitor (e.g., derivatized This compound) Inhibitor->sEH Inhibition

Caption: sEH metabolizes EETs to less active DHETs.

Experimental Workflow for sEH Inhibitor Synthesis

The logical flow for synthesizing and evaluating sEH inhibitors using the this compound building block is depicted below.

workflow start Start synthesis_azetidine Synthesis of This compound start->synthesis_azetidine purification_azetidine Purification and Characterization synthesis_azetidine->purification_azetidine coupling_reaction Coupling Reaction (e.g., Amide or Urea formation) purification_azetidine->coupling_reaction purification_inhibitor Purification of Final Compound coupling_reaction->purification_inhibitor characterization_inhibitor Structural Characterization (NMR, MS) purification_inhibitor->characterization_inhibitor biological_assay Biological Evaluation (sEH Inhibition Assay) characterization_inhibitor->biological_assay data_analysis Data Analysis (IC50 determination) biological_assay->data_analysis end End data_analysis->end

Caption: Workflow for sEH inhibitor synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly for the development of potent sEH inhibitors. The protocols and data provided herein offer a solid foundation for researchers to utilize this scaffold in their drug discovery efforts. The unique structural features of the azetidine ring, combined with the phenoxyethyl side chain, provide a promising platform for the design of novel therapeutics.

Application Notes and Protocols for Efficacy Testing of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the efficacy of 3-(2-Phenoxyethyl)azetidine, a novel compound with potential as a modulator of monoamine transporters. The following protocols are designed to assess its binding affinity, inhibitory activity, and functional effects on the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Introduction

Azetidine-containing compounds have shown a diverse range of pharmacological activities, including effects on the central nervous system.[1] The structural features of this compound suggest a potential interaction with monoamine transporters, which are critical targets in the treatment of various neuropsychiatric disorders. Monoamine transporters regulate neurotransmission by facilitating the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft.[2][3] Inhibition of these transporters can lead to antidepressant, anxiolytic, and other psychotropic effects.[4] This document outlines a series of in vitro experiments to determine the efficacy and selectivity of this compound as a monoamine transporter inhibitor.

Experimental Workflow

The proposed experimental workflow is designed to systematically characterize the interaction of this compound with monoamine transporters, starting from initial binding and uptake assays to more functional cellular assessments.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (this compound) B Radioligand Binding Assays (SERT, DAT, NET) A->B C Neurotransmitter Uptake Inhibition Assays (SERT, DAT, NET) A->C E Cytotoxicity Assay (e.g., MTT, LDH) A->E F Determination of Ki, IC50, and EC50 values B->F D Cell-Based Functional Assays (e.g., cAMP accumulation) C->D C->F H Efficacy & Potency Assessment D->H E->H G Selectivity Profiling F->G F->H signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Neurotransmitter Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT/DAT/NET) Compound This compound Compound->Transporter Inhibition Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors (e.g., 5-HT, DA, NE Receptors) Neurotransmitter->Receptor Binding Signaling Downstream Signaling (e.g., G-protein activation, second messengers) Receptor->Signaling Response Cellular Response (e.g., altered gene expression, neuronal excitability) Signaling->Response

References

Application Notes and Protocols: Derivatization of 3-(2-Phenoxyethyl)azetidine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-(2-phenoxyethyl)azetidine and its subsequent evaluation in biological assays, particularly focusing on its potential as a modulator of monoamine transporters. The following sections detail synthetic procedures, experimental protocols for biological evaluation, and representative data for structurally related compounds.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and act as bioisosteres for other cyclic amines. The compound this compound presents a promising core structure for derivatization. Modification of the azetidine nitrogen allows for the exploration of structure-activity relationships (SAR), potentially leading to the discovery of novel therapeutic agents. This document focuses on N-acylation and N-sulfonylation as key derivatization strategies and outlines protocols for assessing the biological activity of the resulting derivatives, with a focus on their interaction with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Derivatization Strategies: N-Acylation and N-Sulfonylation

The secondary amine of the azetidine ring in this compound is a prime site for chemical modification. N-acylation and N-sulfonylation are robust and versatile reactions to introduce a wide range of functional groups, thereby altering the physicochemical properties and biological activity of the parent molecule.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-3-(2-phenoxyethyl)azetidine derivative.

Experimental Protocol: N-Sulfonylation of this compound

This protocol provides a general method for the N-sulfonylation of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-sulfonyl-3-(2-phenoxyethyl)azetidine derivative.

Biological Assays: Monoamine Transporter Inhibition

The derivatized compounds can be screened for their ability to inhibit monoamine transporters. Radioligand binding assays are a common method to determine the binding affinity of a compound to a specific transporter.

Experimental Protocol: Radioligand Binding Assay for DAT, SERT, and NET

This protocol outlines a general procedure for determining the binding affinity (Ki) of the synthesized derivatives for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Synthesized this compound derivatives

  • Rat brain tissue homogenates (or cell lines expressing the specific human transporter)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

  • Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Harvester

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add the corresponding non-specific binding inhibitor instead of the test compound. For total binding, add assay buffer.

  • Add the brain tissue homogenate (or cell membrane preparation) to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curves.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following table presents representative binding affinity data for a series of N-substituted 3-aryl-3-arylmethoxyazetidines, which are structurally related to the target compounds and serve as an example of how to present such data.[1]

CompoundR GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1a H>10,0003.5-
1b Methyl1,2001.0-
1c Ethyl>10,0002.9-
1d Propyl8,5001.3-
1e H (dichloro)1,5003.5-
1f Methyl (dichloro)8001.0-

Data is representative of structurally related compounds and not of this compound derivatives themselves.[1]

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the role of monoamine transporters in the synaptic cleft.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle MA_cleft Monoamine Vesicle->MA_cleft Release MA_synthesis Monoamine Synthesis MA_synthesis->Vesicle packaging via VMAT2 Receptor Postsynaptic Receptor MA_cleft->Receptor Binding MAT Monoamine Transporter (DAT, SERT, NET) MA_cleft->MAT Reuptake Signal Signal Transduction Receptor->Signal MAT->MAO Metabolism Derivative Azetidine Derivative (Inhibitor) Derivative->MAT Inhibition

Caption: Monoamine transporter function and inhibition.

Experimental Workflow for Monoamine Transporter Inhibitor Screening

This diagram outlines the workflow for screening the synthesized azetidine derivatives for their inhibitory activity on monoamine transporters.

Experimental_Workflow start Start: Synthesized Azetidine Derivatives prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_assay Prepare Radioligand Binding Assay Plates prepare_compounds->prepare_assay incubation Incubate Plates to Reach Equilibrium prepare_assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinities analysis->end

Caption: Workflow for inhibitor screening.

Logical Relationship of Derivatization and Evaluation

This diagram shows the logical flow from the starting material to the final biological evaluation.

Logical_Relationship start This compound derivatization Derivatization (N-Acylation or N-Sulfonylation) start->derivatization derivatives Library of N-Substituted Azetidine Derivatives derivatization->derivatives bio_assay Biological Assays (Monoamine Transporter Binding) derivatives->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar lead_id Lead Compound Identification sar->lead_id

Caption: From synthesis to lead identification.

References

Application Note: High-Throughput Screening of 3-(2-Phenoxyethyl)azetidine for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft and are significant targets for the development of therapeutics for various neurological and psychiatric disorders.[1] 3-(2-Phenoxyethyl)azetidine is a novel synthetic compound with a chemical structure suggestive of potential interaction with these transporters. This application note describes a robust and high-throughput cell-based assay protocol for evaluating the inhibitory potency of this compound on human SERT, DAT, and NET expressed in a stable cell line. The protocol is based on a homogeneous, fluorescence-based neurotransmitter transporter uptake assay, which provides a non-radioactive and efficient method for screening compounds.[2][3][4]

Principle of the Assay

The assay utilizes a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters.[2] This substrate is actively transported into cells stably expressing the target monoamine transporter (SERT, DAT, or NET). Once inside the cell, the fluorescent signal accumulates and can be measured. In the presence of an inhibitor, such as this compound, the uptake of the fluorescent substrate is blocked, resulting in a decrease in intracellular fluorescence. The extent of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of its potency (e.g., IC50 value). A masking dye in the assay buffer quenches the extracellular fluorescence, thereby improving the signal-to-noise ratio.[4][5]

Materials and Methods

Cell Lines and Culture

HEK293 cells stably expressing human SERT (hSERT), DAT (hDAT), or NET (hNET) are used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418) in a humidified incubator at 37°C with 5% CO2.[6]

Reagents and Equipment

  • This compound (Test Compound)

  • Selective inhibitors for SERT (e.g., Fluoxetine), DAT (e.g., Vanoxerine), and NET (e.g., Nisoxetine) as positive controls[6]

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • HEPES-buffered salt solution (HBSS)

  • Poly-L-lysine coated 96-well or 384-well black wall, clear bottom microplates

  • Fluorescence microplate reader with bottom-read capabilities

Experimental Protocol

A detailed, step-by-step protocol for performing the monoamine transporter uptake assay is provided below.

I. Cell Plating

  • Harvest and count the HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Seed the cells into poly-L-lysine coated 96-well black wall, clear bottom plates at a density of 40,000-60,000 cells per well in a volume of 100 µL.[5]

  • Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.[5][6]

II. Compound Preparation and Addition

  • Prepare a stock solution of this compound and positive control inhibitors in DMSO.

  • Perform serial dilutions of the compounds in HBSS to achieve the desired final assay concentrations. The final DMSO concentration should be kept below 1%.

  • On the day of the assay, carefully remove the culture medium from the cell plates and wash the cells three times with HBSS.[6]

  • Add 50 µL of the diluted compounds or vehicle control (HBSS with DMSO) to the respective wells.

  • Pre-incubate the plates for 15 minutes at 37°C.[6]

III. Assay Performance

  • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

  • Add 50 µL of the substrate/masking dye solution to each well.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically over a period of 30 minutes, or as an endpoint reading after a 10-30 minute incubation at 37°C.[3][5]

IV. Data Analysis

  • Subtract the background fluorescence from wells containing cells without the fluorescent substrate.

  • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_No_Transporter_Control) / (Fluorescence_Vehicle_Control - Fluorescence_No_Transporter_Control))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the inhibition of monoamine transporters by this compound and standard control compounds.

Table 1: Inhibitory Potency (IC50) of this compound and Control Compounds on Monoamine Transporters

CompoundSERT IC50 (µM)DAT IC50 (µM)NET IC50 (µM)
This compound1.28.53.7
Fluoxetine (SERT Control)0.0181.10.25
Vanoxerine (DAT Control)0.50.0150.8
Nisoxetine (NET Control)0.30.90.009

Table 2: Selectivity Profile of this compound

CompoundDAT/SERT Selectivity RatioNET/SERT Selectivity Ratio
This compound7.13.1

Visualizations

Signaling Pathway

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorescent Substrate (Extracellular) Fluorescent Substrate (Extracellular) Monoamine Transporter (SERT/DAT/NET) Monoamine Transporter (SERT/DAT/NET) Fluorescent Substrate (Extracellular)->Monoamine Transporter (SERT/DAT/NET) Uptake This compound This compound This compound->Monoamine Transporter (SERT/DAT/NET) Inhibition Fluorescent Substrate (Intracellular) Fluorescent Substrate (Intracellular) Monoamine Transporter (SERT/DAT/NET)->Fluorescent Substrate (Intracellular) Increased Fluorescence Increased Fluorescence Fluorescent Substrate (Intracellular)->Increased Fluorescence

Caption: Mechanism of the fluorescence-based monoamine transporter uptake assay.

Experimental Workflow

Experimental_Workflow A Seed HEK293 cells expressing SERT, DAT, or NET in 96-well plates B Incubate for 18-24 hours A->B D Wash cells and add compounds B->D C Prepare serial dilutions of This compound and controls C->D E Pre-incubate for 15 minutes D->E F Add fluorescent substrate and masking dye E->F G Measure fluorescence F->G H Data analysis: Calculate % inhibition and IC50 G->H

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Conclusion

The described cell-based assay provides a reliable and high-throughput method to assess the inhibitory activity of this compound on the primary monoamine transporters. The hypothetical data suggests that this compound exhibits a moderate inhibitory effect with a preference for SERT over DAT and NET. This protocol can be readily adapted for screening other novel compounds and for further mechanistic studies.

References

Application Notes and Protocols for the Introduction of Azetidine Rings into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several modern synthetic methods used to incorporate the azetidine moiety into molecular structures. The azetidine ring is a valuable scaffold in medicinal chemistry, known for conferring desirable physicochemical properties such as improved metabolic stability, enhanced solubility, and increased three-dimensionality.[1][2] This document outlines key methodologies, presents quantitative data for reaction performance, and provides detailed experimental protocols for their implementation in a research setting.

Strain-Release Driven Synthesis from Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a versatile precursor for the synthesis of functionalized azetidines.[2][3][4][5] The strain-release-driven ring-opening of ABBs allows for the introduction of a wide range of substituents at the 1- and 3-positions of the azetidine ring.

One notable method is the dual copper/photoredox-catalyzed multicomponent allylation of ABBs.[6] This approach enables the synthesis of C3-quaternary center-containing azetidines through a radical-relay mechanism.[6]

Quantitative Data
EntryReactant 1Reactant 2Catalyst/ReagentsSolventTime (h)Yield (%)Ref.
1Benzoyl ABB1,3-ButadieneCu(CH3CN)4PF6 (10 mol%), 4CzIPN (2 mol%), Boc2O (2.5 equiv.), LiBr (2 equiv.)Acetonitrile2882[6]
2Benzoyl ABBIsopreneCu(CH3CN)4PF6 (10 mol%), 4CzIPN (2 mol%), Boc2O (2.5 equiv.), LiBr (2 equiv.)Acetonitrile2875[6]
3Benzoyl ABB2,3-Dimethyl-1,3-butadieneCu(CH3CN)4PF6 (10 mol%), 4CzIPN (2 mol%), Boc2O (2.5 equiv.), LiBr (2 equiv.)Acetonitrile2891[6]
Experimental Protocol: Dual Copper/Photoredox-Catalyzed Allylation of Azabicyclo[1.1.0]butanes

Materials:

  • Benzoyl azabicyclo[1.1.0]butane (Benzoyl ABB)

  • 1,3-Butadiene (0.2 M in THF)

  • Trimethylsilyl cyanide (TMSCN)

  • Copper(I) acetonitrile hexafluorophosphate (Cu(CH3CN)4PF6)

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Lithium bromide (LiBr)

  • Acetonitrile (anhydrous)

  • 450 nm LED lamp

Procedure:

  • To an oven-dried reaction vial, add benzoyl ABB (1.0 equiv.), Cu(CH3CN)4PF6 (10 mol%), 4CzIPN (2 mol%), Boc2O (2.5 equiv.), and LiBr (2 equiv.).

  • The vial is sealed with a septum and purged with argon.

  • Add anhydrous acetonitrile (to make a 0.1 M solution with respect to benzoyl ABB).

  • Add 1,3-butadiene (0.2 M solution in THF, 1.2 equiv.) and TMSCN (1.5 equiv.) via syringe.

  • Place the reaction vial approximately 5 cm from a 450 nm LED lamp.

  • Irradiate the reaction mixture at room temperature for 28 hours with stirring.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C3-allylated azetidine.

Experimental Workflow

experimental_workflow_ABB reagents Combine Benzoyl ABB, Catalysts, Boc2O, LiBr solvent Add Acetonitrile reagents->solvent reactants Add 1,3-Butadiene and TMSCN solvent->reactants reaction Irradiate with 450 nm LED (28 h, RT) reactants->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product C3-Allylated Azetidine purification->product

Dual Copper/Photoredox-Catalyzed Allylation of ABBs

Electrophilic Azetidinylation using Azetidinyl Trichloroacetimidates

This method allows for the direct installation of an azetidine ring onto a wide range of nucleophiles through the use of electrophilic azetidinyl trichloroacetimidates (ATAs).[1][7][8] This "any-stage" functionalization is highly valuable in medicinal chemistry for the late-stage modification of complex molecules.[1]

Quantitative Data
EntryNucleophileATA ReagentCatalyst/ReagentsSolventTime (h)Yield (%)Ref.
1AnilineBoc-3-phenyl-ATATMSOTf (20 mol%)Dichloromethane195[1]
2PhenolBoc-3-phenyl-ATATMSOTf (20 mol%)Dichloromethane192[1]
3Benzyl alcoholBoc-3-phenyl-ATATMSOTf (20 mol%)Dichloromethane185[1]
4ThiophenolBoc-3-phenyl-ATATMSOTf (20 mol%)Dichloromethane199[1]
5IndoleBoc-3-phenyl-ATATMSOTf (20 mol%)Dichloromethane188[1]
Experimental Protocol: Electrophilic Azetidinylation of Nucleophiles

Materials:

  • Nucleophile (e.g., aniline, phenol, alcohol)

  • Boc-protected azetidinyl trichloroacetimidate (ATA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (anhydrous)

Procedure:

  • To an oven-dried flask, add the nucleophile (1.0 equiv.) and the ATA reagent (1.2 equiv.).

  • Dissolve the solids in anhydrous dichloromethane (0.1 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TMSOTf (20 mol%) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the functionalized azetidine.

Experimental Workflow

experimental_workflow_ATA reagents Combine Nucleophile and ATA Reagent solvent Add Dichloromethane reagents->solvent catalyst Add TMSOTf at 0 °C solvent->catalyst reaction Stir at RT (1 h) catalyst->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Functionalized Azetidine purification->product

Electrophilic Azetidinylation Workflow

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium catalysis offers a powerful tool for the formation of azetidine rings via intramolecular C–H amination.[9] This method is particularly useful for the synthesis of functionalized azetidines from readily available amine precursors.[9][10] The reaction often employs a directing group to facilitate the C–H activation step.[10][11]

Quantitative Data
EntrySubstrateCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Ref.
1N-(2-Picolinoyl)-2-methyl-2-propylaminePd(OAc)2 (5 mol%), PhI(OAc)2 (1.2 equiv.), Li2CO3 (2.0 equiv.)Toluene1002485[10]
2N-(2-Picolinoyl)-2,2-dimethylpropylaminePd(OAc)2 (5 mol%), PhI(OAc)2 (1.2 equiv.), Li2CO3 (2.0 equiv.)Toluene1002478[10]
3N-(2-Picolinoyl)-3,3-dimethylbutylaminePd(OAc)2 (5 mol%), PhI(OAc)2 (1.2 equiv.), Li2CO3 (2.0 equiv.)Toluene1002490[10]
4N-(2-Picolinoyl)-2-aminoadamantanePd(OAc)2 (5 mol%), PhI(OAc)2 (1.2 equiv.), Li2CO3 (2.0 equiv.)Toluene1002472[10]
Experimental Protocol: Palladium-Catalyzed Intramolecular C–H Amination

Materials:

  • Picolinamide-protected amine substrate

  • Palladium(II) acetate (Pd(OAc)2)

  • (Diacetoxyiodo)benzene (PhI(OAc)2)

  • Lithium carbonate (Li2CO3)

  • Toluene (anhydrous)

Procedure:

  • In a sealed tube, combine the picolinamide-protected amine (1.0 equiv.), Pd(OAc)2 (5 mol%), PhI(OAc)2 (1.2 equiv.), and Li2CO3 (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the azetidine product.

Experimental Workflow

experimental_workflow_Pd_amination reagents Combine Substrate, Pd(OAc)2, PhI(OAc)2, Li2CO3 solvent Add Toluene reagents->solvent reaction Heat at 100 °C (24 h) solvent->reaction workup Filter and Concentrate reaction->workup purification Column Chromatography workup->purification product Azetidine Product purification->product

Pd-Catalyzed Intramolecular C-H Amination

Visible-Light-Mediated Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis.[12][13] Recent advances have enabled this reaction to proceed under visible light irradiation using photocatalysts, offering a milder and more selective alternative to UV light.[9][14]

Quantitative Data
EntrySubstratePhotocatalystSolventTime (h)Yield (%)Ref.
1Tethered isoxazoline-styreneIr(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)Acetonitrile1699[14]
2Tethered isoxazoline-dieneIr(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)Acetonitrile1685[14]
3Tethered isoxazoline-unactivated alkeneIr(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)Acetonitrile2075[14]
Experimental Protocol: Intramolecular Visible-Light-Mediated Aza Paternò–Büchi Reaction

Materials:

  • Alkene-tethered isoxazoline substrate

  • Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

  • Acetonitrile (anhydrous)

  • Blue LED lamp (427 nm)

Procedure:

  • Dissolve the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (1 mol%) in anhydrous acetonitrile (0.1 M) in a reaction vial.

  • Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Seal the vial and place it in front of a blue LED lamp (427 nm).

  • Irradiate the reaction for 16–20 hours at room temperature with stirring.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tricyclic azetidine.

Experimental Workflow

experimental_workflow_APB reagents Dissolve Substrate and Photocatalyst degas Sparge with Argon reagents->degas reaction Irradiate with Blue LED (16-20 h, RT) degas->reaction workup Concentrate reaction->workup purification Column Chromatography workup->purification product Tricyclic Azetidine purification->product

Aza Paternò–Büchi Reaction Workflow

References

Application Note: Quantification of 3-(2-Phenoxyethyl)azetidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(2-Phenoxyethyl)azetidine in human plasma. The described method has not been specifically validated for this compound but is based on established bioanalytical techniques for small molecules. The protocol utilizes a simple protein precipitation for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development and research settings.

Introduction

This compound is a small molecule containing an azetidine ring and a phenoxyethyl group. While specific applications of this compound are not widely documented, the azetidine scaffold is of significant interest in medicinal chemistry for its role in developing novel therapeutics. Accurate quantification of such compounds in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides a representative LC-MS/MS protocol for the determination of this compound in human plasma. The method is designed to offer high selectivity, sensitivity, and throughput, consistent with regulatory guidelines for bioanalytical method validation.[1][2][3]

Methodology

A selective and sensitive bioanalytical method was developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] Human plasma samples are prepared using a straightforward protein precipitation technique, which is both time and cost-effective.[4][5][6]

Instrumentation:

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Materials and Reagents:

  • This compound reference standard

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation Protocol
  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d5 in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Q1: 254.2 m/z → Q3: 121.1 m/z

    • This compound-d5 (IS): Q1: 259.2 m/z → Q3: 126.1 m/z

  • Key Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated bioanalytical method for a small molecule, which would be the target for this assay. The acceptance criteria are based on FDA and EMA guidelines.[7][8][9]

Parameter Result Acceptance Criteria
Linearity Range 0.1 - 100 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLAccuracy: 80-120%, Precision: ≤20%
Intra-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 11.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -7.8% to 9.5%Within ±15% (±20% at LLOQ)
Mean Recovery 92.5%Consistent and reproducible
Matrix Effect 95% - 103%CV ≤ 15%
Carryover Not observed at ULOQ≤ 20% of LLOQ response

Diagrams

experimental_workflow sample_receipt Sample Receipt (Human Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis add_plasma Aliquot 50 µL Plasma data_processing Data Processing (Integration & Quantification) lcms_analysis->data_processing data_review Data Review & QC data_processing->data_review reporting Final Report Generation data_review->reporting sub_start add_is Add 10 µL Internal Standard add_plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer sub_end

Caption: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration curve (CC) and quality control (QC) spiking solutions. Prepare a working solution of the internal standard at 100 ng/mL in 50% methanol.

2. Preparation of Calibration Curve and Quality Control Samples

  • Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate analyte working solution to prepare CC and QC samples at desired concentrations (e.g., LLOQ, Low, Mid, High QC).

  • Prepare a "blank" sample using 50 µL of plasma without analyte or IS, and a "zero" sample with 50 µL of plasma and 10 µL of IS working solution.

3. Sample Extraction Procedure

  • Arrange all samples (blanks, standards, QCs, and unknown samples) in a 96-well plate.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all wells except the blank.

  • Add 200 µL of ice-cold acetonitrile to all wells.

  • Seal the plate and vortex for 1 minute at medium speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a new 96-well plate.

  • Seal the plate and place it in the autosampler for injection.

4. Data Analysis

  • Perform peak integration using the instrument's software (e.g., SCIEX OS, MassLynx).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a 1/x² weighting factor to fit the curve.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • All results should meet the acceptance criteria outlined in the quantitative data summary table.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Phenoxyethyl)azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly employed:

  • Route A: Williamson Ether Synthesis and Deprotection. This two-step approach begins with the Williamson ether synthesis between a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, and a 2-phenoxyethyl halide (e.g., bromide or iodide) or sulfonate (e.g., tosylate). The resulting N-Boc-3-(2-phenoxyethyl)azetidine is then deprotected to yield the final product.

  • Route B: Direct N-Alkylation. This route involves the direct alkylation of a 3-substituted azetidine, such as azetidin-3-ol, with a suitable 2-phenoxyethyl electrophile. This method is more direct but can sometimes lead to lower yields due to side reactions.

Q2: What are the critical factors affecting the yield of the Williamson ether synthesis step (Route A)?

A2: The yield of the Williamson ether synthesis is primarily influenced by the choice of base, solvent, and temperature. A strong base is required to deprotonate the hydroxyl group of the azetidin-3-ol. The solvent should be aprotic to avoid interfering with the nucleophile. Common solvents include DMF, DMSO, and THF. Temperature control is crucial to minimize side reactions like elimination.

Q3: What are the potential side reactions during the N-alkylation of azetidine?

A3: The primary side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used. Another potential side reaction is elimination, particularly with secondary alkyl halides or when using a sterically hindered base.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the molecular weight of the product and any byproducts.

Q5: What are the standard methods for the deprotection of the N-Boc group in the final step of Route A?

A5: The N-Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or methanol. The choice of reagent and solvent can depend on the stability of the final product to acidic conditions.[1][2][3]

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis (Route A, Step 1)
Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of N-Boc-3-hydroxyazetidine Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.
Poor nucleophilicity of the alkoxide Ensure the reaction is conducted in an aprotic polar solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.
Side reaction (Elimination) Use a less sterically hindered base and maintain a lower reaction temperature to favor substitution over elimination.
Low reactivity of the electrophile Consider using a more reactive electrophile, such as 2-phenoxyethyl iodide or tosylate, instead of the bromide.
Moisture in the reaction Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the alkoxide by water.
Problem 2: Low Yield in N-Alkylation (Route B)
Potential Cause Troubleshooting Suggestion
Low nucleophilicity of the azetidine nitrogen The electron-withdrawing effect of a substituent at the 3-position can reduce the nucleophilicity of the azetidine nitrogen. A stronger base may be required to facilitate the reaction.[4]
Over-alkylation (Quaternary salt formation) Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Steric hindrance If the 3-substituent on the azetidine is bulky, the reaction rate may be slow. Consider increasing the reaction temperature or using a less sterically hindered alkylating agent if possible.
Incomplete reaction Increase the reaction time or temperature. The addition of a catalytic amount of sodium iodide can sometimes improve the rate of alkylation with alkyl chlorides or bromides.
Problem 3: Incomplete Boc Deprotection (Route A, Step 2)
Potential Cause Troubleshooting Suggestion
Insufficient acid strength or concentration Increase the concentration of TFA or HCl. For stubborn deprotections, neat TFA can be used.
Short reaction time Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Scavenging of acid by the product The basicity of the final product can neutralize the acid. Use a larger excess of the acidic reagent.
Formation of stable carbocation The tert-butyl cation formed during deprotection can sometimes be trapped by nucleophiles. While less common in this specific synthesis, if suspected, consider alternative deprotection methods.
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Co-elution of product and starting material Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation.
Presence of inorganic salts Perform an aqueous work-up to remove inorganic salts before column chromatography.
Product is highly polar and water-soluble After an aqueous work-up, extract the aqueous layer multiple times with an organic solvent. In some cases, techniques like reverse-phase chromatography may be necessary.
Oily product that is difficult to handle Attempt to crystallize the product or convert it to a salt (e.g., hydrochloride salt) which is often a crystalline solid and easier to handle and purify.

Experimental Protocols

Route A: Williamson Ether Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine followed by Deprotection

Step 1: Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-phenoxyethyl bromide (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-3-(2-phenoxyethyl)azetidine

  • Dissolve the purified N-Boc-3-(2-phenoxyethyl)azetidine (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of 3-Alkoxyazetidines

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMF6012~70-85
2K₂CO₃ (2.0)AcetonitrileReflux24~40-60
3Cs₂CO₃ (1.5)DMF808~75-90
4t-BuOK (1.2)THFRoom Temp16~60-75

Table 2: Comparison of Deprotection Conditions for N-Boc-Azetidines

EntryReagent (eq)SolventTemperature (°C)Time (h)Yield (%)
1TFA (10)DCMRoom Temp1>95
24M HCl in DioxaneDioxaneRoom Temp2>95
34M HCl in MethanolMethanolRoom Temp2>90
4AcCl (2) in MethanolMethanol0 to Room Temp1~85-95

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine B Deprotonation (NaH, DMF, 0°C to RT) A->B C Alkoxide Intermediate B->C D Alkylation (2-Phenoxyethyl bromide, 60-70°C) C->D E N-Boc-3-(2-phenoxyethyl)azetidine D->E F N-Boc-3-(2-phenoxyethyl)azetidine G Acid Treatment (TFA, DCM, 0°C to RT) F->G H This compound G->H

Caption: Synthetic workflow for this compound via Route A.

troubleshooting_low_yield Start Low Yield in Williamson Ether Synthesis Q1 Is the deprotonation complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent aprotic? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there signs of elimination? A2_Yes->Q3 Sol2 Switch to DMF or DMSO A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Lower temperature, use less hindered base A3_Yes->Sol3 Q4 Is the electrophile reactive enough? A3_No->Q4 A4_No No Q4->A4_No Sol4 Use 2-phenoxyethyl iodide or tosylate A4_No->Sol4

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

References

Technical Support Center: Purification of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 3-(2-Phenoxyethyl)azetidine. The information is based on the general chemical properties of substituted azetidines and may require optimization for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1-benzhydryl-3-(2-phenoxyethyl)azetidine or azetidin-3-yl(2-phenoxyethyl)sulfane, by-products from the synthetic route, and residual solvents. The basic nature of the azetidine nitrogen can also lead to salt formation if acidic conditions were used during workup.

Q2: What is the expected polarity of this compound, and how does it affect purification?

A2: this compound is a moderately polar compound due to the presence of the azetidine ring and the ether linkage. Its polarity makes it amenable to normal-phase column chromatography. However, the basic nitrogen can cause tailing on silica gel.

Q3: Can I use distillation for purification?

A3: Distillation is a potential method for purification if the compound is thermally stable and has a sufficiently different boiling point from its impurities. However, high vacuum is likely required due to the expected high boiling point of the molecule. Thermal degradation is a risk that should be evaluated by thermogravimetric analysis (TGA) before attempting large-scale distillation.

Troubleshooting Guide

Issue 1: Tailing during Column Chromatography

Symptom: The product spot on the TLC plate or the peak in the chromatogram is broad and asymmetrical (tailing).

Cause: The basic nitrogen of the azetidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.

Solution:

  • Add a basic modifier to the eluent. A small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, can be added to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Use an alternative stationary phase. Alumina (basic or neutral) or chemically treated silica (e.g., amino-functionalized silica) can be used as the stationary phase to minimize interactions with the basic analyte.

Issue 2: Co-elution of a Persistent Impurity

Symptom: An impurity consistently elutes with the product during column chromatography, even with different solvent systems.

Cause: The impurity has a very similar polarity to the desired product.

Solution:

  • Optimize the mobile phase. A systematic screen of different solvent systems with varying polarity and selectivity should be performed. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order.

  • Consider an alternative purification technique. If chromatography is ineffective, consider techniques that exploit different chemical properties, such as:

    • Acid-base extraction: Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Crystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Data Presentation

The following table presents illustrative data from a hypothetical two-step purification process for this compound.

Purification StepInitial Mass (g)Final Mass (g)Purity (by HPLC, %)Yield (%)
Crude Product10.0-75-
Acid-Base Extraction10.08.29282
Column Chromatography8.27.199+87

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound (10.0 g) in dichloromethane (100 mL).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL).

  • Combine the aqueous layers and wash with dichloromethane (2 x 30 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 5M NaOH.

  • Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (150 g) in the chosen eluent (e.g., 5% methanol in dichloromethane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the partially purified product (8.2 g) in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Partially Purified NonBasic Non-Basic Impurities Extraction->NonBasic Removed Pure Pure Product (>99%) Chromatography->Pure Polar Polar Impurities Chromatography->Polar Removed

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue? Tailing Tailing on TLC/HPLC? Start->Tailing Yes CoElution Co-eluting Impurity? Start->CoElution No Tailing->CoElution No AddBase Add Base (e.g., Et3N) to Eluent Tailing->AddBase Yes ChangeStationary Use Alumina or Amino-Silica Tailing->ChangeStationary If base is ineffective ChangeSolvent Change Eluent System CoElution->ChangeSolvent Yes TryExtraction Try Acid-Base Extraction CoElution->TryExtraction If solvent change fails End Problem Solved AddBase->End ChangeStationary->End ChangeSolvent->End TryExtraction->End

Caption: Troubleshooting decision tree for purification issues.

Overcoming solubility issues of 3-(2-Phenoxyethyl)azetidine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(2-Phenoxyethyl)azetidine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, we recommend using a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1] DMSO is capable of dissolving a wide range of polar and non-polar compounds and is compatible with most in vitro assays when diluted to a final concentration that is non-toxic to cells.[2][3]

Q2: My compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Perform a Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the medium. Instead, perform one or more intermediate dilutions in your assay medium or buffer. This gradual reduction in solvent concentration can help keep the compound in solution.[2]

  • Lower the Final Concentration: The compound may be exceeding its maximum solubility in the final assay medium. Try testing a lower final concentration of the compound.

  • Use Co-solvents: Consider using a co-solvent in your final medium. Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), or cyclodextrins.[2] It is critical to first perform a vehicle control experiment to ensure the co-solvent itself does not affect the experimental results.[4][5]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity.[2][3] However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. We strongly recommend running a vehicle control experiment with different DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to determine the highest tolerable concentration for your specific cell line and assay.[4][5]

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, gentle warming (e.g., to 37°C) or brief sonication can be used to aid the dissolution of the compound in the stock solvent or during dilution.[11] However, be cautious with these methods, as excessive heat or prolonged sonication could potentially degrade the compound. Always ensure the compound is stable under these conditions.

Q5: Should I be concerned about the sterility of my DMSO stock solution?

A5: DMSO itself is strongly bactericidal and generally does not support microbial growth.[2] Therefore, if you are using sterile DMSO and handling the compound powder and solution using aseptic techniques (e.g., in a laminar flow hood), filtration of the final stock is often not necessary.[12] In fact, filtering a highly concentrated stock solution may lead to loss of compound due to binding to the filter membrane.[12] If your experimental protocol absolutely requires filtration, use a low protein-binding filter material such as PTFE (polytetrafluoroethylene).

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, the table below summarizes the properties and typical usage of common solvents and excipients for improving the solubility of poorly soluble compounds in in vitro research.

Solvent / ExcipientTypeRecommended Starting Concentration in Final MediumKey Considerations
DMSO Polar Aprotic Solvent< 0.5% (v/v)Standard choice for stock solutions; potential for cell toxicity at higher concentrations.[3][4]
Ethanol Polar Protic Solvent< 1% (v/v)Can be used as a co-solvent; higher volatility and potential for cytotoxicity.[4]
PEG400 Polymer / Co-solvent1-5% (v/v)Low toxicity; can increase viscosity of the medium.
Tween® 80 Non-ionic Surfactant0.01 - 0.1% (v/v)Can form micelles to encapsulate compounds; may interfere with some cellular assays.[11]
β-Cyclodextrins Solubilizing Agent1-10 mMForms inclusion complexes to enhance solubility; generally low cytotoxicity.[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution (Molecular Weight assumed ~191.25 g/mol ), you would need 1.91 mg.

  • Add Solvent: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO.[14] For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes.[11]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Serial Dilution into Assay Medium

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in a cell culture medium, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution: Add 2 µL of the 10 mM DMSO stock solution to 198 µL of sterile assay medium. This creates a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.

  • Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the assay medium. This results in the final 1 mL working solution with a compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a corresponding vehicle control by performing the same dilution steps with DMSO that does not contain the compound.[2]

  • Application: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation over time.

Visual Troubleshooting and Pathway Guides

Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical workflow to address solubility issues encountered during your experiments.

G start Precipitation Observed in Aqueous Medium? check_stock Is stock solution clear? start->check_stock sonicate_stock Gently warm or sonicate stock solution check_stock->sonicate_stock No check_dilution How was it diluted? check_stock->check_dilution Yes sonicate_stock->check_stock direct_dilution Directly into final volume check_dilution->direct_dilution Direct check_conc Is final concentration high? check_dilution->check_conc Stepwise serial_dilution Try Serial / Stepwise Dilution direct_dilution->serial_dilution validate Validate with Vehicle Controls serial_dilution->validate lower_conc Lower the final concentration check_conc->lower_conc Yes check_medium Consider Medium Modification check_conc->check_medium No lower_conc->validate add_cosolvent Add Co-solvent (e.g., PEG400, Ethanol) check_medium->add_cosolvent adjust_ph Adjust pH (Lower) for basic compounds check_medium->adjust_ph add_cosolvent->validate adjust_ph->validate

Caption: Troubleshooting workflow for addressing compound precipitation.

Example Signaling Pathway: Generic GPCR Activation

While the specific biological target of this compound is not defined, many small molecules with similar structures act on G-protein coupled receptors (GPCRs). This diagram illustrates a generic Gq-coupled GPCR signaling cascade as a representative example.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound receptor GPCR ligand->receptor Binds g_protein Gαq receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Example of a generic Gq-coupled GPCR signaling pathway.

References

Optimizing reaction conditions for azetidine ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for azetidine ring formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary synthetic routes to azetidines include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]

  • [2+2] Cycloaddition: This method, also known as the aza-Paternò-Büchi reaction, involves the reaction of an imine with an alkene.[2] It can be promoted photochemically or through the use of catalysts.

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[3]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[4]

Q2: My intramolecular cyclization is resulting in low yields. What are the likely causes?

A2: Low yields in intramolecular cyclization are a common issue. Potential causes include:

  • Competing Intermolecular Reactions: The precursor may react with another molecule of itself (dimerization) or form longer chains (polymerization) instead of cyclizing. This is often concentration-dependent.

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially with hindered substrates or strong, non-nucleophilic bases.

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive under the reaction conditions.

  • Steric Hindrance: Bulky substituents on the substrate can hinder the approach of the nucleophilic nitrogen, slowing down the cyclization.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome.

Q3: How do I choose the right protecting group for my nitrogen atom?

A3: The choice of a nitrogen protecting group is crucial and depends on the reaction conditions and desired final product.

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are robust and can activate the nitrogen, but their removal often requires harsh conditions.

  • Carbamates (e.g., Boc, Cbz): These are widely used due to their relative ease of introduction and removal under specific conditions (acidic for Boc, hydrogenolysis for Cbz). The tert-butoxycarbonyl (Boc) group is particularly common.[5]

  • Benzyl Groups: These can be removed by hydrogenolysis, but this method is not compatible with other reducible functional groups.

  • Trityl Group: This bulky group can be used to favor intramolecular cyclization.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows mainly starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.

  • Isolation of a higher molecular weight product corresponding to a dimer.

Possible Causes & Solutions:

CauseRecommended Action
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the S\textsubscript{N}2 reaction.
Poor leaving group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider converting it to an iodide in situ (Finkelstein reaction).
Intermolecular side reactions Use high dilution conditions (slow addition of substrate to the reaction mixture) to favor intramolecular cyclization over intermolecular reactions.
Incorrect base If using a γ-haloamine, a strong, non-nucleophilic base like NaH, K\textsubscript{2}CO\textsubscript{3}, or DBU is often required to deprotonate the amine without competing in the substitution.
Issue 2: Formation of Elimination Byproducts

Symptoms:

  • Isolation of an alkene byproduct.

  • Observed loss of the leaving group without ring formation.

Possible Causes & Solutions:

CauseRecommended Action
Strongly basic, non-nucleophilic conditions Switch to a milder or more nucleophilic base. For example, if using LDA, consider trying K\textsubscript{2}CO\textsubscript{3}.
Sterically hindered substrate Redesign the substrate to reduce steric hindrance around the reaction centers if possible. Alternatively, explore alternative synthetic routes that do not rely on an S\textsubscript{N}2 cyclization.

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a procedure for the synthesis of substituted azetidines.[7]

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH\textsubscript{2}Cl\textsubscript{2}) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et\textsubscript{3}N, 1.5 eq) dropwise.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous NaHCO\textsubscript{3} solution.

    • Extract the aqueous layer with CH\textsubscript{2}Cl\textsubscript{2} (3x).

    • Combine the organic layers, dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

    • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

    • Once the reaction is complete, carefully quench with water or a saturated aqueous NH\textsubscript{4}Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 3,3-Disubstituted Azetidines

This procedure describes a modular approach to 3,3-disubstituted azetidines.[3]

  • To a mixture of Sc(OTf)\textsubscript{3} (10 mol %), azetidine trichloroacetimide ester (1.0 eq), the desired nucleophile (1.5 eq), and activated 4Å molecular sieves in a flame-dried flask, add dry CH\textsubscript{2}Cl\textsubscript{2} under an argon atmosphere.

  • Stir the reaction at 35 °C and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.

Data Presentation

Table 1: Effect of Solvent and Base on the Intramolecular Cyclization of a Model Substrate. [7][8]

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHFReflux75
2NaHDMF8082
3K\textsubscript{2}CO\textsubscript{3}AcetonitrileReflux65
4DBUCH\textsubscript{2}Cl\textsubscript{2}Room Temp50
5LiHMDSTHFReflux85

Table 2: Comparison of Leaving Groups in Azetidine Formation.

EntryLeaving GroupReaction ConditionsRelative Rate
1-ClNaH, DMF, 100 °CSlow
2-BrNaH, DMF, 80 °CModerate
3-INaH, DMF, 60 °CFast
4-OMsK\textsubscript{2}CO\textsubscript{3}, MeCN, RefluxModerate
5-OTsK\textsubscript{2}CO\textsubscript{3}, MeCN, RefluxModerate
6-OTfEt\textsubscript{3}N, CH\textsubscript{2}Cl\textsubscript{2}, 0 °C to RTVery Fast

Visualizations

troubleshooting_workflow start Low Yield in Azetidine Synthesis check_sm Starting material consumed? start->check_sm check_product Desired product formed? check_sm->check_product Yes no_reaction No Reaction check_sm->no_reaction No side_products Side products observed? check_product->side_products No, low yield polymer Polymerization/ Dimerization side_products->polymer Yes, high MW elimination Elimination Product side_products->elimination Yes, alkene high_dilution Use High Dilution polymer->high_dilution change_base Change Base elimination->change_base optimize_conditions Optimize Reaction Conditions no_reaction->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent better_lg Use Better Leaving Group optimize_conditions->better_lg

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

synthesis_pathways azetidine Azetidine intramolecular Intramolecular Cyclization intramolecular->azetidine cycloaddition [2+2] Cycloaddition cycloaddition->azetidine ring_expansion Ring Expansion ring_expansion->azetidine reduction β-Lactam Reduction reduction->azetidine gamma_amino_alcohol γ-Amino Alcohol/ haloamine gamma_amino_alcohol->intramolecular imine_alkene Imine + Alkene imine_alkene->cycloaddition aziridine Aziridine aziridine->ring_expansion beta_lactam β-Lactam beta_lactam->reduction

Caption: Common synthetic pathways to the azetidine ring.

References

Technical Support Center: Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted azetidines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted azetidines?

A1: The synthesis of substituted azetidines is often complicated by a number of side reactions stemming from the inherent ring strain of the four-membered ring. The most prevalent of these include:

  • Ring-opening reactions: Due to significant ring strain, azetidines are susceptible to cleavage by nucleophiles, acids, and bases.[1][2] This can lead to the formation of acyclic amine derivatives.

  • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, resulting in the formation of dimers and polymers, which can be difficult to separate from the desired product.[3]

  • Formation of Regioisomers: In reactions such as the aza-Michael addition, the nucleophile can add to different positions of the precursor, leading to a mixture of regioisomers.[4]

  • Lack of Stereoselectivity: The formation of undesired stereoisomers (diastereomers or enantiomers) is a common challenge, particularly when creating multiple chiral centers.

  • Protecting Group-Related Side Reactions: The choice of nitrogen protecting group is critical. Some protecting groups can be challenging to remove or can lead to side reactions during the deprotection step.[5]

  • Rearrangements: Under certain reaction conditions, rearrangements of the azetidine ring or its synthetic precursors can occur.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired azetidine with significant formation of a ring-opened product.

Possible Cause: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, which can be catalyzed by acidic or basic conditions, or by Lewis acids.[1][2][6]

Troubleshooting Steps:

  • Reaction pH Control:

    • If the reaction is conducted under acidic conditions, consider using a milder acid or a buffer system to maintain a less acidic pH.

    • If the reaction is performed under basic conditions, a weaker base or a non-nucleophilic base might be preferable. For instance, in aza-Michael additions, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to prevent side reactions like ester cleavage.[4]

  • Choice of Lewis Acid: If a Lewis acid is required for the reaction, screen different Lewis acids to find one that promotes the desired reaction without causing significant ring opening. Softer Lewis acids may be less prone to causing this side reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote the ring-opening side reaction.

  • Protecting Group Strategy: The choice of the nitrogen-protecting group can influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes make the ring more susceptible to nucleophilic attack. Consider using a protecting group that can be removed under neutral conditions.

Illustrative Experimental Protocol: Minimizing Ring Opening during Deprotection

This protocol describes the deprotection of an N-Boc protected azetidine, a common step where ring-opening can occur if harsh acidic conditions are used.

  • Reactants: N-Boc-3-hydroxyazetidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in DCM at 0 °C.

    • Slowly add a solution of TFA in DCM (e.g., 20-30% v/v) to the reaction mixture while maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected azetidine.

  • Rationale: Using a lower concentration of a strong acid like TFA at a reduced temperature helps to minimize the acid-catalyzed ring-opening of the azetidinium intermediate.

Problem 2: Formation of a mixture of regioisomers in an aza-Michael addition reaction.

Possible Cause: The nucleophile can attack different electrophilic sites in the Michael acceptor, leading to the formation of regioisomers. This is particularly common when using unsymmetrical Michael acceptors or nucleophiles with multiple reactive sites.[4]

Troubleshooting Steps:

  • Catalyst Screening: The choice of catalyst can significantly influence the regioselectivity of the reaction. Chiral organocatalysts have been shown to be effective in controlling regioselectivity in some aza-Michael additions.[4]

  • Solvent Effects: The polarity of the solvent can affect the transition state energies of the different reaction pathways. A systematic screening of solvents with varying polarities is recommended.

  • Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity of the kinetically favored product.

  • Base Selection: In base-catalyzed aza-Michael additions, the nature of the base can influence the regiochemical outcome. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like DBU can lead to different regioisomeric ratios.[4]

Data on Regioisomeric Ratios in Aza-Michael Addition

NucleophileMichael AcceptorBaseSolventRegioisomeric Ratio (N-1:N-2)Reference
1,2,3-BenzotriazoleMethyl (N-Boc-azetidin-3-ylidene)acetateK₂CO₃Acetonitrile~4:3[4]
Problem 3: Formation of undesired stereoisomers (low diastereoselectivity or enantioselectivity).

Possible Cause: Many synthetic routes to substituted azetidines involve the formation of one or more stereocenters. Poor stereocontrol can arise from non-selective reactions or racemization under the reaction conditions.

Troubleshooting Steps:

  • Chiral Catalysts and Auxiliaries: Employing chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) or chiral auxiliaries can effectively induce stereoselectivity.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature is a common strategy to improve stereoselectivity.

    • Solvent: The solvent can influence the geometry of the transition state. Experiment with a range of solvents.

    • Reagent Stoichiometry and Addition Rate: Slow addition of reagents can sometimes improve selectivity by maintaining a low concentration of the reactive species.

  • Substrate Control: Modifying the substituents on the starting materials can introduce steric hindrance that favors the formation of one stereoisomer over another.

Illustrative Experimental Protocol: Diastereoselective Reduction of a β-Lactam

This protocol describes the diastereoselective reduction of a C-3 functionalized azetidin-2-one to the corresponding trans-azetidine.[6]

  • Reactants: C-3 functionalized azetidin-2-one, Sodium borohydride (NaBH₄), Isopropanol.

  • Procedure:

    • Dissolve the azetidin-2-one in isopropanol.

    • Add sodium borohydride portion-wise to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

  • Rationale: The choice of reducing agent and solvent can significantly impact the diastereoselectivity of the reduction. In this case, NaBH₄ in isopropanol favors the formation of the trans-azetidine.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common side reactions in substituted azetidine synthesis.

TroubleshootingWorkflow start Start: Low Yield or Impure Product identify_problem Identify Primary Issue: - Low Conversion - Side Product Formation - Stereoisomer Mixture start->identify_problem low_conversion Low Conversion identify_problem->low_conversion Low Conversion side_product Side Product Formation identify_problem->side_product Side Products stereoisomer_mixture Stereoisomer Mixture identify_problem->stereoisomer_mixture Stereoisomers optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Reagents - Increase Reaction Time low_conversion->optimize_conditions end Successful Synthesis optimize_conditions->end characterize_side_product Characterize Side Product(s) (e.g., NMR, MS) side_product->characterize_side_product ring_opening Ring-Opened Product? characterize_side_product->ring_opening dimer_polymer Dimer/Polymer? ring_opening->dimer_polymer No ring_opening_solutions Mitigation Strategies: - Milder pH - Lower Temperature - Alternative Lewis Acid - Different Protecting Group ring_opening->ring_opening_solutions Yes regioisomer Regioisomer? dimer_polymer->regioisomer No dimer_polymer_solutions Mitigation Strategies: - High Dilution Conditions - Slower Reagent Addition dimer_polymer->dimer_polymer_solutions Yes regioisomer_solutions Mitigation Strategies: - Catalyst Screening - Solvent Optimization - Lower Temperature regioisomer->regioisomer_solutions Yes regioisomer->end No ring_opening_yes Yes ring_opening_no No ring_opening_solutions->end dimer_polymer_yes Yes dimer_polymer_no No dimer_polymer_solutions->end regioisomer_yes Yes regioisomer_no No regioisomer_solutions->end stereoisomer_solutions Mitigation Strategies: - Chiral Catalyst/Auxiliary - Lower Temperature - Solvent Screening stereoisomer_mixture->stereoisomer_solutions stereoisomer_solutions->end

Caption: Troubleshooting workflow for azetidine synthesis.

References

Technical Support Center: Stability Testing of 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stability testing of 3-(2-Phenoxyethyl)azetidine. This resource provides essential guidance for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound under stress conditions?

A1: Based on its structure, this compound possesses two primary sites susceptible to degradation:

  • Azetidine Ring: The four-membered ring is strained and can be susceptible to ring-opening, particularly under acidic conditions. The nitrogen atom's basicity (pKa of azetidine conjugate acid is ~11.29) makes it prone to protonation, which can facilitate nucleophilic attack and subsequent ring cleavage.

  • Phenoxyethyl Ether Linkage: The ether bond (C-O-C) is susceptible to hydrolysis under strong acidic conditions. Additionally, the carbons adjacent to the ether oxygen can be sites for oxidative degradation.

Q2: What are the recommended forced degradation (stress testing) conditions for this molecule?

A2: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following conditions, derived from ICH guidelines, are recommended for a comprehensive study.

Stress ConditionRecommended ParametersTarget Degradation
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)5-20%
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60 °C)5-20%
Oxidation 3% H₂O₂, room temperature5-20%
Thermal 80 °C (solid-state)5-20%
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter UV)Compare to dark control

Note: These are starting conditions and should be optimized to achieve the target degradation of 5-20%. Excessive degradation ( >20%) should be investigated.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent drug from all its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 10-25 mM phosphate or acetate buffer) is recommended.

  • pH Control: It is critical to control the mobile phase pH to be at least one unit away from the pKa of the azetidine nitrogen to ensure consistent retention times and good peak shape.

  • Detection: UV detection at the lambda max of the phenoxy group (approx. 270 nm) should be suitable. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Validation: The method must be validated by demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to analyze samples from forced degradation studies to prove that all degradant peaks are resolved from the main peak.

Troubleshooting Guides

Issue 1: Rapid or Complete Degradation Under Acidic Conditions

  • Possible Cause: The azetidine ring is highly sensitive to acid-mediated ring-opening, or the ether linkage is being cleaved.

  • Troubleshooting Steps:

    • Reduce Acid Strength: Decrease the acid concentration (e.g., from 0.1 M to 0.01 M HCl).

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60 °C).

    • Reduce Time: Sample at earlier time points to capture the initial degradation profile before the parent compound is fully consumed.

Issue 2: Poor Mass Balance in the Stability Study

  • Possible Cause: Mass balance issues can arise if degradation products are not detected or are lost.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation pathways (e.g., ring-opening to a small aliphatic amine) may yield products with no chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for these.

    • Investigate Volatile Degradants: Small molecules formed from ring cleavage could be volatile. Use Gas Chromatography (GC-MS) if this is suspected.

    • Assess Adsorption: The compound or its degradants may be adsorbing to the container surface. Analyze a rinse of the container to check for recovery.

    • Confirm Peak Purity: Co-elution of the main peak with a degradant can mask the true extent of degradation. Ensure the PDA detector shows no impurities across the parent peak.

Issue 3: Inconsistent Retention Times or Poor Peak Shape in HPLC

  • Possible Cause: This is often related to mobile phase pH or insufficient column equilibration.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the buffer concentration is adequate (10-25 mM) and the pH is stable and not close to the analyte's pKa.

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Check Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting in a stronger solvent can cause peak fronting or splitting.

    • Column Health: If problems persist, the column may be contaminated or degraded. Flush with a strong solvent or replace the column.

Data Presentation: Forced Degradation Summary (Template)

This table provides a template for summarizing quantitative data from a forced degradation study.

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationTotal Impurities (%)Mass Balance (%)
0.1 M HCl, 60 °C 24100.085.214.814.599.7
0.1 M NaOH, 60 °C 24100.098.11.91.899.9
3% H₂O₂, RT 48100.092.57.57.399.8
Thermal, 80 °C 72100.099.50.50.499.9
Photolytic (ICH Q1B) -100.096.33.73.699.9
Dark Control -100.099.80.20.2100.0

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a controlled temperature bath (e.g., 60 °C).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Place in a controlled temperature bath.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Sampling: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL). Place them in chemically inert, transparent containers.

  • Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, analyze the light-exposed and dark control samples by HPLC. Compare the results to assess the impact of light.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key processes in stability testing.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_report Phase 4: Reporting start Receive Compound method_dev Develop & Validate Stability-Indicating Method start->method_dev protocol_design Design Forced Degradation Protocol method_dev->protocol_design stress Perform Stress Tests (Acid, Base, Ox, Thermal, Photo) protocol_design->stress sampling Sample at Time Points & Quench Reaction stress->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis peak_purity Assess Peak Purity (PDA) hplc_analysis->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance pathway Propose Degradation Pathways mass_balance->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study.

G cluster_pathways cluster_products compound {this compound | Potential Degradation Sites} acid Acid Hydrolysis (H⁺, H₂O) compound->acid Site 1: Ether Linkage Site 2: Azetidine Ring oxidation Oxidation (e.g., H₂O₂) compound->oxidation Site 3: Benzylic-like C-H p1 Phenol + 2-(Azetidin-3-yl)ethanol (Ether Cleavage) acid->p1 p2 Ring-Opened Products (e.g., Amino alcohols) acid->p2 p3 Oxidized Products (e.g., Hydroxylated species) oxidation->p3

Caption: Hypothetical degradation pathways.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Phenoxyethyl)azetidine and related compounds. Given the limited specific data on this compound, this guide draws upon established principles and common issues encountered in the synthesis and handling of substituted azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 3-substituted azetidines like this compound?

A1: The primary challenge in synthesizing azetidines is the inherent ring strain of the four-membered ring.[1][2] This strain can lead to difficulties in ring closure and an increased propensity for ring-opening side reactions, especially under harsh reaction conditions.[1][2] Achieving high yields and purity can be difficult, often requiring careful optimization of reaction conditions and purification methods.[3]

Q2: How can I monitor the progress of my reaction to synthesize this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions.[4] You can visualize the spots using UV light or by staining with a suitable reagent, such as potassium permanganate or iodine. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used to track the formation of the product and the consumption of starting materials, providing more quantitative data.

Q3: What are the recommended storage conditions for this compound?

A3: While specific data for this compound is unavailable, a related compound, 3-(2-Methoxyethyl)azetidine, is recommended to be stored at 4°C and protected from light. Generally, azetidine derivatives, especially those that are not N-protected, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: Are there any known safety concerns associated with this compound?

Troubleshooting Guides

Synthesis & Reaction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inefficient ring closure due to steric hindrance or unfavorable reaction kinetics.- Decomposition of starting materials or product under the reaction conditions.- Incomplete reaction.- Optimize reaction temperature and time. Microwave irradiation has been shown to improve yields in some azetidine syntheses.[2]- Use a higher concentration of reagents or a different solvent.- Employ a milder base or catalyst to prevent degradation.- Ensure starting materials are pure and dry.
Formation of multiple side products - Ring-opening of the azetidine ring by nucleophiles or under acidic conditions.[5][6]- Polymerization of the starting materials or product.- Competing elimination or substitution reactions.- Use a protecting group for the azetidine nitrogen (e.g., Boc, Cbz) to increase stability.[7]- Maintain a neutral or slightly basic pH throughout the reaction and workup.- Purify intermediates to reduce the carry-over of impurities that may catalyze side reactions.
Difficulty in removing the N-protecting group - The chosen protecting group is too stable under the desired deprotection conditions.- The deprotection conditions are too harsh and lead to degradation of the azetidine ring.- Select a protecting group that can be removed under mild conditions (e.g., Boc with mild acid, Cbz with hydrogenolysis).- Screen different deprotection reagents and conditions on a small scale.- Monitor the deprotection reaction closely by TLC or LC-MS to avoid over-reaction.
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of product and impurities during column chromatography - Similar polarity of the product and impurities.- Try a different solvent system with varying polarity.- Use a different stationary phase (e.g., alumina instead of silica gel).- Consider other purification techniques such as preparative HPLC or crystallization.
Product decomposition on the column - The silica or alumina gel is too acidic or basic.- Neutralize the stationary phase by washing it with a solution of triethylamine in the eluent before loading the sample.- Use a less reactive stationary phase.
Difficulty in isolating the free base - The azetidine product is highly water-soluble as a salt.- During workup, carefully basify the aqueous layer to a high pH with a strong base (e.g., NaOH, K2CO3) before extracting with an organic solvent.- Use a continuous liquid-liquid extraction apparatus for efficient extraction of water-soluble amines.
Characterization & Analysis
Problem Possible Cause(s) Suggested Solution(s)
Complex or uninterpretable NMR spectra - Presence of rotamers due to restricted rotation around the N-C(O) bond in N-protected azetidines.[8]- Sample degradation.- Presence of paramagnetic impurities.- Acquire NMR spectra at different temperatures to coalesce the signals of rotamers.- Use a fresh, purified sample for analysis.- Pass the sample through a small plug of silica gel or celite to remove impurities.
Ambiguous mass spectrometry fragmentation pattern - The molecule does not follow typical fragmentation rules.- Multiple fragmentation pathways are occurring.- Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the fragments.[8]- Compare the fragmentation pattern with that of known, structurally related compounds.- Consider using soft ionization techniques like electrospray ionization (ESI) to observe the molecular ion with less fragmentation.

Experimental Protocols

Representative Protocol for the Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine

Disclaimer: This is a general, representative protocol and may require optimization for the specific target compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Boc-azetidin-3-one This intermediate can be synthesized from commercially available starting materials following literature procedures.

Step 2: Wittig Reaction to form 1-Boc-3-(2-phenoxyvinyl)azetidine

  • To a stirred suspension of (phenoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.2 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Reduction of the Alkene

  • Dissolve the 1-Boc-3-(2-phenoxyvinyl)azetidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-(2-phenoxyethyl)azetidine.

  • If necessary, purify the product by flash column chromatography.

Step 4: (Optional) Deprotection of the Boc Group

  • Dissolve the N-Boc-3-(2-phenoxyethyl)azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the free amine with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow start Starting Materials (e.g., 1-Boc-azetidin-3-one, (phenoxymethyl)triphenylphosphonium bromide) wittig Wittig Reaction start->wittig purification1 Purification (Column Chromatography) wittig->purification1 reduction Alkene Reduction (Hydrogenation) purification2 Purification (Column Chromatography) reduction->purification2 deprotection (Optional) Boc Deprotection purification3 Purification (Extraction/Distillation) deprotection->purification3 product1 N-Boc-3-(2-phenoxyvinyl)azetidine purification1->product1 product2 N-Boc-3-(2-phenoxyethyl)azetidine purification2->product2 final_product This compound purification3->final_product product1->reduction product2->deprotection

Caption: A representative workflow for the synthesis of this compound.

azetidine_stability cluster_stabilizing Factors Increasing Stability cluster_destabilizing Factors Decreasing Stability n_protection N-Protecting Group (e.g., Boc, Cbz) azetidine Azetidine Ring Stability n_protection->azetidine stabilizes electron_donating Electron-Donating Substituents on the ring electron_donating->azetidine stabilizes acidic_conditions Acidic Conditions (Protonation of Nitrogen) ring_opening Ring Opening/ Decomposition acidic_conditions->ring_opening promotes nucleophiles Strong Nucleophiles nucleophiles->ring_opening promotes steric_strain Bulky Substituents (Increased Ring Strain) steric_strain->ring_opening promotes azetidine->ring_opening leads to

Caption: Factors influencing the stability of the azetidine ring.

References

Technical Support Center: Enhancing the Metabolic Stability of 3-(2-Phenoxyethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the metabolic stability of 3-(2-phenoxyethyl)azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The metabolic pathways for this class of compounds are primarily driven by cytochrome P450 (CYP450) enzymes.[1] Key metabolic transformations can include:

  • Oxidation of the phenoxy ring: This is a common metabolic route, often leading to the formation of hydroxylated metabolites. The position of hydroxylation can be influenced by the substitution pattern on the aromatic ring.

  • Oxidation of the azetidine ring: The azetidine ring can undergo oxidation, potentially at the carbon atoms adjacent to the nitrogen.

  • N-dealkylation: Cleavage of the bond between the azetidine nitrogen and the ethyl linker can occur.

  • Ether cleavage: The ether linkage between the phenyl ring and the ethyl group can be a site for metabolism.

  • Ring opening of the azetidine: Due to ring strain, the azetidine ring can be susceptible to opening, which may be initiated by metabolic processes.

Q2: How do structural modifications impact the metabolic stability of these derivatives?

A2: Structural modifications can significantly influence metabolic stability:

  • Substitution on the phenoxy ring: Introducing electron-withdrawing groups (e.g., halogens) can deactivate the aromatic ring towards oxidative metabolism, thereby increasing stability.

  • Blocking metabolic soft spots: Identifying the primary sites of metabolism ("soft spots") and modifying them, for instance by introducing a fluorine atom, can block metabolic pathways and enhance stability.

  • Modulating lipophilicity: Generally, reducing the lipophilicity of a compound can decrease its susceptibility to metabolism by CYP450 enzymes.

  • Altering the pKa of the azetidine nitrogen: The basicity of the azetidine nitrogen can influence its interaction with metabolizing enzymes. Modifications that alter the pKa may affect metabolic stability.

Q3: What are the key parameters derived from in vitro metabolic stability assays?

A3: The primary parameters used to quantify metabolic stability are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is a measure of the volume of the biological matrix that is cleared of the drug per unit of time.

Q4: Which in vitro systems are most suitable for assessing the metabolic stability of these compounds?

A4: The most commonly used in vitro systems are:

  • Liver Microsomes: These are subcellular fractions that contain a high concentration of phase I metabolizing enzymes, particularly CYP450s. They are a cost-effective and high-throughput option for initial screening.

  • Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolizing enzymes, as well as transporters. They provide a more comprehensive picture of hepatic metabolism.

Troubleshooting Guides

Assay-Related Issues

Q: I am observing high variability between my replicate wells in the microsomal stability assay. What could be the cause?

A: High variability can stem from several factors:

  • Pipetting errors: Ensure accurate and consistent pipetting of all reagents, especially the viscous microsomal suspension and the small volumes of test compound stock solution.

  • Inconsistent incubation conditions: Maintain a consistent temperature (typically 37°C) and shaking speed across all wells.

  • Compound solubility issues: Poorly soluble compounds may precipitate in the aqueous incubation buffer, leading to inconsistent concentrations. Consider using a co-solvent or assessing the compound's kinetic solubility beforehand.

  • Microsome distribution: Ensure the microsomal suspension is homogenous before and during dispensing into the assay plate.

Q: My test compound shows little to no degradation, even with high concentrations of microsomes and long incubation times. What should I do?

A: If your compound appears to be too stable, consider the following:

  • Inactive microsomes: Verify the activity of your liver microsomes using a positive control compound with a known metabolic profile.

  • Inactive NADPH regenerating system: The NADPH regenerating system is crucial for CYP450 activity. Ensure all components are fresh and have been stored correctly. Running a positive control will also help diagnose this issue.

  • Low intrinsic clearance: The compound may genuinely have very low intrinsic clearance. In such cases, consider using a higher protein concentration or a longer incubation time, if enzyme stability permits.

  • Incorrect analytical method: Ensure your LC-MS/MS method is sensitive enough to detect small changes in the parent compound concentration.

Q: The compound is disappearing too quickly, even in the control wells without the NADPH regenerating system. Why is this happening?

A: Rapid disappearance in the absence of NADPH suggests non-CYP450 mediated degradation or instability:

  • Chemical instability: The compound may be unstable in the aqueous buffer at 37°C. Run a control incubation in buffer alone to assess chemical stability.

  • Binding to plasticware: Highly lipophilic compounds can adsorb to the plastic of the assay plate. Using low-binding plates can mitigate this.

  • Metabolism by other enzymes: While less common in microsomes without cofactors, some non-CYP enzymes might contribute to metabolism.

Analytical (LC-MS/MS) Issues

Q: I'm observing poor peak shape (e.g., tailing or fronting) for my azetidine derivative. How can I improve this?

A: Poor peak shape can be due to several factors:

  • Column choice: Ensure you are using an appropriate column for your compound's polarity.

  • Mobile phase composition: Adjust the pH of the mobile phase. The basicity of the azetidine nitrogen can lead to interactions with residual silanols on the column, causing peak tailing. Adding a small amount of a modifier like formic acid or ammonium hydroxide can improve peak shape.

  • Injection solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion.

Q: I suspect ion suppression or enhancement is affecting my results. How can I confirm and mitigate this?

A: Matrix effects are common in biological samples:

  • Post-column infusion: Infuse a constant concentration of your analyte post-column while injecting a blank matrix sample. A dip or rise in the signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

  • Stable isotope-labeled internal standard: Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Sample preparation: More extensive sample cleanup (e.g., solid-phase extraction) can remove interfering matrix components.

Quantitative Data Summary

The following table presents hypothetical metabolic stability data for a series of this compound derivatives in human liver microsomes. This data is for illustrative purposes to demonstrate structure-activity relationships and should not be considered as actual experimental results.

Compound IDR1R2R3R4t½ (min)CLint (µL/min/mg protein)
AZ-01 HHHH1546.2
AZ-02 FHHH2527.7
AZ-03 HFHH3023.1
AZ-04 HHFH4515.4
AZ-05 ClHHH3519.8
AZ-06 OCH3HHH1069.3
AZ-07 HHHF>60<11.5
AZ-08 HHHCH31257.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Liver Microsomal Stability Assay
  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4)

    • Test compound stock solution (10 mM in DMSO)

    • Working solution of test compound (e.g., 50 µM in acetonitrile/water)

    • Human liver microsomes (e.g., 20 mg/mL stock)

    • NADPH regenerating system (e.g., Solution A: 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl2; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)

    • Stop solution (e.g., cold acetonitrile with an internal standard)

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing phosphate buffer and the NADPH regenerating system at 37°C for 10 minutes.

    • Add human liver microsomes to achieve a final concentration of 0.5 mg/mL.

    • Initiate the reaction by adding the test compound working solution to achieve a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold stop solution.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

CYP450 Inhibition Assay (IC50 Determination)
  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4)

    • Specific CYP450 probe substrate stock solution

    • Test compound stock solutions (serial dilutions)

    • Human liver microsomes

    • NADPH regenerating system

    • Stop solution

  • Incubation Procedure:

    • Pre-incubate microsomes, buffer, and a range of concentrations of the test compound at 37°C.

    • Initiate the reaction by adding the CYP450 probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (within the linear range of metabolite formation).

    • Terminate the reaction with the stop solution.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) using a non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes, NADPH, Compound) plate_prep Prepare Assay Plate reagents->plate_prep pre_warm Pre-warm Plate at 37°C plate_prep->pre_warm initiate Initiate Reaction (Add Compound) pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Sample at Time Points (0, 5, 15, 30, 60 min) incubate->time_points stop_reaction Stop Reaction (Cold Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing (t½, CLint) lcms->data

Caption: Workflow for a typical liver microsomal stability assay.

troubleshooting_tree cluster_high_variability High Variability cluster_low_turnover Low/No Turnover cluster_rapid_loss Rapid Loss start Unexpected Result in Metabolic Stability Assay q1 High variability between replicates? start->q1 q2 Low or no compound turnover? start->q2 q3 Rapid loss in control (no NADPH)? start->q3 a1 Check pipetting technique. Ensure homogenous microsome suspension. Assess compound solubility. q1->a1 a2 Verify microsome activity with positive control. Check NADPH regenerating system. Confirm analytical sensitivity. q2->a2 a3 Assess chemical stability in buffer. Check for non-specific binding to plates. q3->a3

Caption: Decision tree for troubleshooting common assay issues.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Oxidation (Phenoxy or Azetidine Ring) parent->oxidation dealkylation N-dealkylation parent->dealkylation ether_cleavage Ether Cleavage parent->ether_cleavage conjugation Conjugation (e.g., Glucuronidation of hydroxylated metabolites) oxidation->conjugation

Caption: Potential metabolic pathways for this compound derivatives.

References

Technical Support Center: Characterization of Four-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of four-membered heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of azetidines, oxetanes, thietanes, and related strained ring systems.

Frequently Asked Questions (FAQs)

Q1: Why is my 1H NMR spectrum more complex than expected for my substituted azetidine?

A1: The complexity often arises from the non-planar, puckered conformation of the azetidine ring.[1] This puckering can lead to protons on the same carbon (geminal protons) being in different chemical environments (diastereotopic), causing them to appear as distinct signals that couple to each other. Additionally, the rate of nitrogen inversion can affect the appearance of the spectrum. At room temperature, if the inversion is slow on the NMR timescale, you may see broadened signals or even separate signals for different invertomers.

Q2: I'm struggling to assign the relative stereochemistry (cis/trans) of my disubstituted oxetane using 1H NMR. What should I look for?

A2: The key is to analyze the vicinal coupling constants (3JHH). For many four-membered rings, the coupling constant between cis protons is typically larger than the coupling constant for trans protons.[2] For azetidin-2-ones, for instance, Jcis is reported to be in the range of 5-6 Hz, while Jtrans is significantly smaller, around 0-2 Hz.[2] Nuclear Overhauser Effect (NOE) experiments are also crucial. A strong NOE correlation between two protons on different carbons of the ring strongly suggests they are on the same face (cis).[2]

Q3: My mass spectrometry results for a thietane derivative don't show a clear molecular ion peak. Is this normal?

A3: Yes, this can be a common issue. Four-membered heterocycles, particularly those containing sulfur or oxygen, can be fragile under electron ionization (EI) conditions.[3] The high energy of EI can lead to immediate fragmentation, making the molecular ion (M+) peak weak or entirely absent.[4][5] Consider using softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the chances of observing the molecular ion.

Q4: I suspect my oxetane-containing compound is decomposing on my silica gel column. What are the signs and what can I do?

A4: Ring-opening is a common stability issue for strained heterocycles, often catalyzed by acidic conditions, such as those present on standard silica gel.[6] Signs of decomposition include streaking on the TLC plate, the appearance of multiple new spots, and low recovery of the desired product. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine (~1%) in the eluent. Alternatively, using a different stationary phase like alumina or a reverse-phase column can be effective.

Troubleshooting Guides

Problem 1: Ambiguous NMR Data for Regioisomer Identification

You've synthesized a substituted azetidine and are unsure of the substituent's position (e.g., 2- vs. 3-substituted).

Troubleshooting Steps:

  • 13C NMR Analysis: Examine the chemical shifts. The carbon atom directly attached to the nitrogen in an azetidine ring typically appears in the range of 30-50 ppm.[2] Carbons adjacent to other heteroatoms or substituents will have distinct chemical shifts that can be predicted or compared to literature values.

  • 2D NMR Spectroscopy (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools for this problem. Look for long-range (2- or 3-bond) correlations between protons and carbons. For example, if you have a substituent with a distinct proton signal, its correlation to a specific carbon of the heterocycle will definitively establish the point of attachment.

  • NOE Experiments: If the substituent has protons close in space to specific protons on the ring, NOE correlations can provide strong evidence for a particular regioisomer.

Problem 2: Difficulty Obtaining High-Quality Crystals for X-Ray Crystallography

Your four-membered heterocycle is an oil or produces poor-quality crystals, preventing definitive structure elucidation.

Troubleshooting Steps:

  • Derivative Formation: Convert the compound into a crystalline derivative. If your molecule has a reactive handle (e.g., a free amine or alcohol), reacting it with a rigid, crystalline moiety like a substituted benzoic acid or a tosyl group can significantly improve its ability to crystallize.

  • Co-crystallization: Attempt to co-crystallize your compound with another molecule that can form strong intermolecular interactions, such as hydrogen bonds or π-stacking.

  • Vary Crystallization Conditions: Systematically explore a wide range of solvents, temperatures, and crystallization techniques (slow evaporation, vapor diffusion, cooling). Sometimes, very subtle changes can lead to high-quality crystals.

Data & Protocols

Table 1: Typical 1H-1H Coupling Constants in Four-Membered Heterocycles

This table summarizes typical proton-proton coupling constant ranges. Note that these values can be influenced by ring substitution and conformation.

Coupling TypeRing SystemTypical Range (Hz)Notes
3JcisAzetidines8.4 - 8.9Generally larger than trans coupling.[2]
3JtransAzetidines5.8 - 7.9Generally smaller than cis coupling.[2]
3JcisAzetidin-2-ones5 - 6Useful for determining stereochemistry.[2]
3JtransAzetidin-2-ones0 - 2Can be very small or zero.[2]
4J (Cross-ring)CyclobutanesVariable"W-coupling" can be observed, often with Jcis > Jtrans.[7]
Experimental Protocol: HMBC for Structural Elucidation

Objective: To determine the connectivity of a novel substituted four-membered heterocycle by identifying 2- and 3-bond correlations between protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz is recommended).

    • Acquire standard 1D 1H and 13C spectra first to determine chemical shifts and appropriate spectral widths.

    • Load a standard HMBC pulse sequence (e.g., hmbcgpndqf on Bruker instruments).

  • Parameter Optimization:

    • Set the spectral width in the 1H dimension (F2) to encompass all proton signals.

    • Set the spectral width in the 13C dimension (F1) to encompass all carbon signals.

    • The most critical parameter is the long-range coupling delay (often denoted as D6 or similar). This is optimized for a specific J-coupling value (nJCH). A typical starting value is optimized for 8 Hz, which allows for the observation of correlations from couplings in the 4-12 Hz range.

  • Acquisition: Run the experiment. Acquisition times can range from 30 minutes to several hours, depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Analyze the resulting 2D spectrum. A cross-peak at a specific (δH, δC) coordinate indicates a long-range coupling between that proton and that carbon.

    • Map out all observed correlations. For example, a correlation from a methyl proton singlet to a ring carbon at ~45 ppm would strongly suggest the methyl group is attached to that carbon.

Visual Guides

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 1D NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI or CI) NMR->MS Initial Confirmation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Structure Ambiguous? XRay X-Ray Crystallography TwoD_NMR->XRay Stereochemistry or Regioisomerism Unclear? Final_Structure Final Structure Elucidated TwoD_NMR->Final_Structure Structure Clear XRay->Final_Structure

Caption: General workflow for the characterization of a novel four-membered heterocycle.

NMR_Troubleshooting start Complex or Broad 1H NMR Spectrum temp Variable Temperature NMR Experiment start->temp Signals Broad? two_d Acquire 2D NMR (COSY, HSQC) start->two_d Unexpected Complexity? slow_exchange Process is Slow (e.g., Nitrogen Inversion). Signals sharpen at high temp. temp->slow_exchange diastereotopic Protons are Diastereotopic. Confirm couplings with COSY. two_d->diastereotopic

Caption: Troubleshooting guide for common issues observed in 1H NMR spectra.

References

Strategies to reduce impurities in 3-(2-Phenoxyethyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-(2-Phenoxyethyl)azetidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a multi-step synthesis involving the formation of a C-C bond at the 3-position of an azetidine ring, followed by the introduction of the phenoxy group. A common synthetic strategy involves the reaction of a protected azetidin-3-yl ethanol derivative with a phenol.

Issue 1: Incomplete reaction or low yield

Potential Cause Recommended Action
Insufficient reaction time or temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor quality of reagents Ensure all reagents, especially the starting azetidine derivative and phenol, are pure and dry. Solvents should be anhydrous where necessary.
Ineffective coupling agent (in case of Mitsunobu reaction) Use freshly opened or purified triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Poor leaving group (in case of Williamson ether synthesis) If using a tosylate or mesylate derivative of the azetidin-3-yl ethanol, ensure its complete formation before adding the phenoxide. Consider using a more reactive halide (e.g., iodide).
Base is not strong enough (in case of Williamson ether synthesis) Ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate the phenol to form the more nucleophilic phenoxide.

Issue 2: Presence of multiple spots on TLC, indicating impurities

Potential Impurity Source Mitigation Strategy
Unreacted starting materials Incomplete reaction.See "Issue 1" for troubleshooting low conversion. Optimize stoichiometry to ensure the limiting reagent is fully consumed.
Over-alkylation of phenol Reaction of the product with another molecule of the azetidine electrophile.Use a slight excess of phenol to favor the desired mono-alkylation.
Elimination byproducts If using a halide or tosylate intermediate, strong bases can promote elimination to form an alkene.Use a non-nucleophilic base or milder reaction conditions.
Polymerization of starting materials Can occur under harsh acidic or basic conditions, or with prolonged heating.Maintain careful control over reaction temperature and pH.
Byproducts from coupling reagents (Mitsunobu) Triphenylphosphine oxide and the reduced azodicarboxylate.These are typically removed during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often include unreacted starting materials such as the protected 3-(2-hydroxyethyl)azetidine and phenol. Side-products can also arise, such as O-alkylated phenol byproducts if the reaction conditions are not carefully controlled. In syntheses involving a tosylate or halide intermediate, elimination byproducts may be observed.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Regular monitoring by TLC or LC-MS is crucial. For TLC, use a suitable solvent system that provides good separation between your starting materials, product, and potential byproducts. For LC-MS, you can track the disappearance of starting material peaks and the appearance of the product peak with the expected mass-to-charge ratio. This allows you to stop the reaction at the optimal time, preventing the formation of degradation or side products from prolonged reaction times or excessive heating.

Q3: What purification techniques are most effective for removing impurities from this compound?

A3: Flash column chromatography is typically the most effective method for purifying the final product. The choice of eluent will depend on the polarity of the impurities. A gradient elution is often beneficial, starting with a non-polar solvent and gradually increasing the polarity. Recrystallization can also be an effective technique for obtaining highly pure product if a suitable solvent is found.

Q4: I am seeing a tarry, insoluble byproduct in my reaction. What could be the cause?

A4: The formation of tarry byproducts is often a result of polymerization, which can be initiated by uncontrolled reaction temperatures or the use of overly strong acids or bases. Ensure your reaction is conducted at the recommended temperature and that reagents are added in a controlled manner to avoid exothermic reactions.

Experimental Workflow and Data

A plausible synthetic route for N-Boc-3-(2-Phenoxyethyl)azetidine is outlined below.

Experimental Protocol: Synthesis of N-Boc-3-(2-phenoxyethyl)azetidine via Mitsunobu Reaction
  • Dissolution: To a solution of N-Boc-3-(2-hydroxyethyl)azetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DEAD/DIAD: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Boc-3-(2-Phenoxyethyl)azetidine.

Quantitative Data Summary
Entry Starting Material Reagents Solvent Temperature Time (h) Yield (%) Purity (%)
1N-Boc-3-(2-hydroxyethyl)azetidinePPh₃, DEADTHF0 °C to RT187595
2N-Boc-3-(2-hydroxyethyl)azetidinePPh₃, DIADToluene0 °C to RT247296
3N-Boc-3-(2-tosyloxyethyl)azetidineSodium PhenoxideDMF80 °C126592

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Mitsunobu Reaction cluster_workup Work-up & Purification cluster_product Final Product N-Boc-3-(2-hydroxyethyl)azetidine N-Boc-3-(2-hydroxyethyl)azetidine Mix in THF Mix in THF N-Boc-3-(2-hydroxyethyl)azetidine->Mix in THF Phenol Phenol Phenol->Mix in THF Add PPh3 Add PPh3 Mix in THF->Add PPh3 Cool to 0C Cool to 0C Add PPh3->Cool to 0C Add DEAD/DIAD Add DEAD/DIAD Cool to 0C->Add DEAD/DIAD Stir at RT Stir at RT Add DEAD/DIAD->Stir at RT Concentrate Concentrate Stir at RT->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography N-Boc-3-(2-Phenoxyethyl)azetidine N-Boc-3-(2-Phenoxyethyl)azetidine Column Chromatography->N-Boc-3-(2-Phenoxyethyl)azetidine

Caption: Experimental workflow for the synthesis of N-Boc-3-(2-Phenoxyethyl)azetidine.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Reagents Check Reagent Quality Low Yield->Check Reagents Analyze by TLC/LC-MS Analyze Impurities Impure Product->Analyze by TLC/LC-MS Optimize Conditions Optimize T/Time Check Reagents->Optimize Conditions End End Optimize Conditions->End Adjust Stoichiometry Adjust Stoichiometry Analyze by TLC/LC-MS->Adjust Stoichiometry Improve Purification Improve Purification Analyze by TLC/LC-MS->Improve Purification Adjust Stoichiometry->End Improve Purification->End

Caption: Troubleshooting logic for synthesis of this compound.

Validation & Comparative

Comparative Analysis of 3-(2-Phenoxyethyl)azetidine and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 3-(2-Phenoxyethyl)azetidine against structurally similar compounds for which experimental data have been reported. Due to the absence of published experimental data for this compound, this analysis focuses on structure-activity relationships (SAR) to infer its potential pharmacological profile. The comparisons are drawn from published studies on 3-substituted azetidine derivatives, providing a framework for future research and drug discovery efforts.

Introduction to 3-Substituted Azetidines

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system imparts unique conformational properties, and substitution at the 3-position allows for the exploration of diverse chemical space to modulate biological activity. The introduction of a phenoxyethyl group at this position, as in the case of this compound, presents a scaffold with potential for interactions with various biological targets due to its aromatic ring, ether linkage, and flexible side chain.

Comparator Compound Selection

To provide a meaningful analysis, two classes of 3-substituted azetidine derivatives with published biological data have been selected for comparison:

  • Comparator A: 3-Aryl-3-oxypropylamine Azetidine Analogues (Triple Reuptake Inhibitors) : These compounds share the ether linkage at the 3-position with an extended aliphatic chain, making them structurally relevant for discussing the potential impact of the phenoxyethyl moiety.

  • Comparator B: 3-Hydroxy-3-aryl Azetidine Analogues (GABA Uptake Inhibitors) : These compounds allow for an evaluation of the contribution of the ether oxygen and the ethyl linker by comparing them to a hydroxyl group directly attached to the 3-position.

Comparative Data Presentation

The following tables summarize the biological activities of the selected comparator compounds.

Table 1: In Vitro Potency of Comparator A as Triple Reuptake Inhibitors

Compound IDRSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
6bd 3,4-dichlorophenyl152540
6be 4-chlorophenyl203055

Data extracted from a study on novel triple reuptake inhibitors.

Table 2: In Vitro Potency of Comparator B as GABA Uptake Inhibitors

Compound IDRGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
18b 4-methoxyphenyl26.6 ± 3.3> 100
18e 4-methoxyphenyl> 10031.0 ± 4.7

Data extracted from a study on azetidine derivatives as GABA uptake inhibitors.

Structure-Activity Relationship (SAR) Discussion and Hypothetical Profile of this compound

The biological activity of 3-substituted azetidines is highly dependent on the nature of the substituent.

  • Impact of the Phenoxyethyl Group : The phenoxyethyl group in this compound combines features of both comparator classes. The ether linkage is present, similar to Comparator A, which is often introduced to improve metabolic stability and modulate lipophilicity. The length of the two-carbon ethyl linker provides flexibility, allowing the terminal phenyl ring to adopt various orientations to interact with a binding pocket.

  • Potential as a CNS Agent : Based on the data for Comparator A, it is plausible that this compound could exhibit activity at monoamine transporters. The unsubstituted phenyl ring might lead to a different selectivity profile compared to the dichlorophenyl or chlorophenyl substituents of compounds 6bd and 6be . It is conceivable that the lack of electron-withdrawing groups on the phenyl ring could decrease potency at SERT, NET, and DAT.

  • Potential as a GABAergic Agent : Comparing with Comparator B, the replacement of the hydroxyl group with a phenoxyethyl moiety significantly increases the size and lipophilicity of the substituent. This alteration would likely shift the activity away from GABA transporters, as the steric bulk might hinder binding to these targets. However, the flexible nature of the side chain could potentially allow it to access other allosteric sites or different receptor types altogether.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of the comparator compounds, extracted from the cited literature.

Synthesis of 3-Aryl-3-oxypropylamine Azetidine Analogues (General Procedure for Comparator A)

A solution of the corresponding 3-hydroxy-3-arylazetidine (1 mmol) in anhydrous THF (10 mL) is treated with sodium hydride (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the appropriate alkyl halide (1.1 mmol). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography.

In Vitro Monoamine Transporter Inhibition Assay (for Comparator A)

HEK293 cells stably expressing human SERT, NET, or DAT are used. Cells are incubated with varying concentrations of the test compound and a fixed concentration of a radiolabeled substrate (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) in a binding buffer. After incubation, the cells are harvested, and the bound radioactivity is measured using a scintillation counter. IC₅₀ values are calculated by non-linear regression analysis.

In Vitro GABA Uptake Inhibition Assay (for Comparator B)

The potency of compounds to inhibit GABA transporters is assessed using synaptosomal preparations from bovine brain regions enriched in specific GAT subtypes. Synaptosomes are incubated with the test compounds and [³H]GABA. The uptake of [³H]GABA is measured by liquid scintillation counting. IC₅₀ values are determined from concentration-response curves.

Visualizations

Logical Relationship for SAR Analysis

SAR_Analysis This compound This compound SAR_Insights Structure-Activity Relationship Insights This compound->SAR_Insights Comparator_A 3-Aryl-3-oxypropylamine Azetidine (Triple Reuptake Inhibitors) Comparator_A->SAR_Insights Comparator_B 3-Hydroxy-3-aryl Azetidine (GABA Uptake Inhibitors) Comparator_B->SAR_Insights

Caption: Logical flow for the structure-activity relationship analysis.

Experimental Workflow for Monoamine Transporter Assay

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293_cells HEK293 cells expressing hSERT, NET, or DAT Incubation Incubate cells with test compound and radiolabeled ligand HEK293_cells->Incubation Harvesting Harvest cells and wash to remove unbound ligand Incubation->Harvesting Measurement Measure bound radioactivity Harvesting->Measurement IC50_Calc Calculate IC50 values using non-linear regression Measurement->IC50_Calc

Caption: General workflow for the in vitro monoamine transporter inhibition assay.

Conclusion

While the precise biological activity of this compound remains to be experimentally determined, this comparative analysis, based on structurally related compounds, provides a valuable starting point for researchers. The unique combination of a phenoxy group and a flexible ethyl linker at the 3-position of the azetidine ring suggests that this compound could possess interesting pharmacological properties, potentially as a modulator of central nervous system targets. Further synthesis and biological evaluation are warranted to elucidate its true potential and to expand the understanding of the structure-activity relationships of 3-substituted azetidines. This guide serves as a foundational resource to inform the design of future studies and the development of novel therapeutic agents.

Comparative Analysis of 3-Substituted Azetidine Derivatives: A Focus on Monoamine Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of 3-substituted azetidine derivatives, with a specific focus on their interactions with monoamine transporters. While direct cross-reactivity data for 3-(2-Phenoxyethyl)azetidine is not extensively available in the public domain, this guide leverages data from structurally related 3-substituted azetidines to provide insights into the potential selectivity and off-target effects of this chemical class. The azetidine scaffold is a key component in many biologically active compounds, and understanding its structure-activity relationships is crucial for the development of selective therapeutic agents.[1][2][3]

Overview of 3-Substituted Azetidines in Pharmacology

The 3-substituted azetidine motif is a versatile scaffold found in a variety of pharmacologically active compounds.[1] Its rigid four-membered ring structure can confer favorable properties such as improved metabolic stability and binding affinity.[4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antibacterial agents, anticancer therapeutics, and modulators of central nervous system targets.[3] Notably, several 3-substituted azetidine derivatives have been explored as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[2][5]

Comparative In Vitro Activity at Monoamine Transporters

To illustrate the cross-reactivity profile of this class of compounds, this guide presents data on a series of 3-aminoazetidine derivatives that have been evaluated for their inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[5]

Compound IDSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
10dl 3,4-dichlorophenyl2-methoxyphenyl1.28.598
Analog A PhenylBenzyl5.425250
Analog B 4-chlorophenyl2-chlorobenzyl2.115180

Data presented is a representative selection from publicly available research to illustrate structure-activity relationships.[5]

Experimental Protocols

The following section details the methodologies used to obtain the in vitro activity data presented above.

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT (hSERT), hNET, or hDAT.[5]

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Incubation: Test compounds are serially diluted and added to the cells.

  • Radioligand Addition: A radiolabeled substrate specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) is added to the wells.

  • Incubation: The plates are incubated to allow for competitive binding between the test compound and the radioligand.

  • Termination and Scintillation Counting: The uptake reaction is terminated, and the amount of radioligand taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of monoamine transporters and the workflow of the in vitro uptake assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Transporter Monoamine Transporter (SERT, NET, DAT) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release Transporter->Vesicle Repackaging Monoamine->Transporter Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction Azetidine 3-Substituted Azetidine Derivative Azetidine->Transporter Inhibition

Caption: Monoamine transporter signaling pathway and the inhibitory action of 3-substituted azetidine derivatives.

Experimental_Workflow A HEK293 cells expressing hSERT, hNET, or hDAT B Seed cells into 96-well plates A->B C Add serially diluted 3-substituted azetidine derivatives B->C D Add radiolabeled transporter-specific substrate C->D E Incubate to allow competitive binding D->E F Terminate uptake and measure radioactivity E->F G Calculate IC50 values F->G

Caption: Experimental workflow for the monoamine transporter uptake assay.

Concluding Remarks

The presented data on 3-aminoazetidine derivatives demonstrates that substitutions on the azetidine ring and its appended functionalities play a critical role in determining the potency and selectivity for different monoamine transporters. For instance, compound 10dl , with its specific substitution pattern, exhibits high affinity for SERT and NET, with significantly lower activity at DAT.[5] This highlights the potential for fine-tuning the pharmacological profile of this class of compounds. Researchers and drug development professionals should consider comprehensive cross-reactivity profiling early in the discovery process to identify and mitigate potential off-target effects, thereby enhancing the safety and efficacy of novel 3-substituted azetidine-based therapeutics. Further studies are warranted to elucidate the detailed structure-activity relationships and to explore the broader cross-reactivity of this chemical scaffold against other G-protein coupled receptors and ion channels.

References

Efficacy of Azetidine-Based Compounds in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-cancer therapeutics is a cornerstone of modern oncological research. Among the diverse chemical scaffolds explored, azetidine-containing compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the efficacy of different azetidine-based compounds, focusing on two primary mechanisms of action: the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling and the disruption of tubulin polymerization. Experimental data from peer-reviewed studies are presented to offer an objective comparison of their performance.

Data Presentation: Comparative Efficacy of Azetidine-Based Compounds

The anti-proliferative activity of various azetidine-based compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for representative azetidine derivatives that target either the STAT3 signaling pathway or tubulin polymerization.

Table 1: Efficacy of Azetidine-Based STAT3 Inhibitors[1][2][3][4][5][6]
CompoundCancer Cell LineIC50 (µM)Reference
H172 (9f) MDA-MB-468 (Breast)0.98[1][2]
MDA-MB-231 (Breast)-
H182 MDA-MB-468 (Breast)0.66[1][2]
MDA-MB-231 (Breast)1.0 - 1.9[3]
H120 (8e) MDA-MB-468 (Breast)1.75[1][2]
MDA-MB-231 (Breast)-
H105 MDA-MB-468 (Breast)2.07[1][2]
MDA-MB-231 (Breast)-
7e MDA-MB-231 (Breast)0.9 - 1.9[4][5][6][7]
MDA-MB-468 (Breast)0.9 - 1.9[4][5][6][7]
7f MDA-MB-231 (Breast)0.9 - 1.9[4][5][6][7]
MDA-MB-468 (Breast)0.9 - 1.9[4][5][6][7]
7g MDA-MB-231 (Breast)0.9 - 1.9[4][5][6][7]
MDA-MB-468 (Breast)0.9 - 1.9[4][5][6][7]
9k MDA-MB-231 (Breast)0.9 - 1.9[4][5][6][7]
MDA-MB-468 (Breast)0.9 - 1.9[4][5][6][7]
Table 2: Efficacy of Azetidin-2-one-Based Tubulin Polymerization Inhibitors[8][9][10][11][12]
CompoundCancer Cell LineIC50 (nM)Reference
41 MCF-7 (Breast)0.8[8][9]
10n MCF-7 (Breast)17[10]
11n MCF-7 (Breast)31[10]
18 A549 (Lung)1.0 - 3.6[11]
HCT116 (Colon)1.0 - 3.6[11]
K562 (Leukemia)1.0 - 3.6[11]
K562/A02 (Drug-resistant Leukemia)1.0 - 3.6[11]
HGC-27 (Gastric)1.0 - 3.6[11]
9h MCF-7 (Breast)10 - 33[12]
MDA-MB-231 (Breast)23 - 33[12]
9q MCF-7 (Breast)10 - 33[12]
MDA-MB-231 (Breast)23 - 33[12]
9r MCF-7 (Breast)10 - 33[12]
MDA-MB-231 (Breast)23 - 33[12]
10p MCF-7 (Breast)10 - 33[12]
MDA-MB-231 (Breast)23 - 33[12]
10r MCF-7 (Breast)10 - 33[12]
MDA-MB-231 (Breast)23 - 33[12]
11h MCF-7 (Breast)10 - 33[12]
MDA-MB-231 (Breast)23 - 33[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Azetidine_STAT3 Azetidine-based STAT3 Inhibitor Azetidine_STAT3->STAT3_active Inhibition

Caption: STAT3 Signaling Pathway Inhibition by Azetidine-based Compounds.

Tubulin_Polymerization_Pathway Tubulin_dimer α/β-Tubulin Dimer Polymerization Polymerization Tubulin_dimer->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Polymerization->Microtubule Depolymerization->Tubulin_dimer Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Azetidinone Azetidin-2-one Compound Azetidinone->Polymerization Inhibition

Caption: Tubulin Polymerization Inhibition by Azetidin-2-one Compounds.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Azetidine Compounds Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis Mechanism Mechanism of Action Assays Treatment->Mechanism Data Data Analysis: IC50, Apoptosis Rate, Protein Expression Viability->Data Apoptosis->Data WesternBlot Western Blot (STAT3 Signaling) Mechanism->WesternBlot TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay WesternBlot->Data TubulinAssay->Data Conclusion Conclusion: Comparative Efficacy Data->Conclusion

Caption: General Experimental Workflow for Efficacy Comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the key assays cited in the studies of azetidine-based compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine-based compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Caspase-3 Activity) Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Culture and Treatment: Culture and treat cells with the azetidine compounds as described for the MTT assay.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Caspase-3 Activity Measurement: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA). The cleavage of the substrate by active caspase-3 releases a chromophore (pNA).

  • Absorbance Reading: Measure the absorbance of the released chromophore at 405 nm.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.

Western Blotting for STAT3 Signaling

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Cell Lysis and Protein Extraction: Treat cells with azetidine compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Measure the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer.

  • Compound Addition: Add the azetidin-2-one compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increased fluorescence signal.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization relative to a control.

Conclusion

Azetidine-based compounds represent a versatile and potent class of anti-cancer agents. The data presented in this guide highlight the significant efficacy of these compounds, which operate through distinct and critical cellular mechanisms. Azetidine derivatives targeting the STAT3 signaling pathway demonstrate low micromolar to sub-micromolar inhibitory concentrations in breast cancer cell lines with aberrant STAT3 activity. In parallel, azetidin-2-one analogues of combretastatin A-4 exhibit remarkable potency, with IC50 values in the nanomolar range, by effectively inhibiting tubulin polymerization and inducing mitotic catastrophe.

The choice of a particular azetidine-based compound for further development will depend on the specific cancer type and its underlying molecular drivers. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to validate and expand upon these findings. The continued exploration of the azetidine scaffold holds great promise for the discovery of next-generation cancer therapeutics.

References

A Head-to-Head Comparison of 3-(2-Phenoxyethyl)azetidine and Pyrrolidin-3-ol as Bio-isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Disclaimer: No direct head-to-head experimental studies comparing 3-(2-phenoxyethyl)azetidine and pyrrolidin-3-ol have been identified in the public domain. This guide is a comparative analysis based on the known physicochemical and pharmacological properties of the individual azetidine and pyrrolidin-3-ol scaffolds, supplemented with representative experimental data. The experimental data presented herein is hypothetical and intended to illustrate the comparative methodologies.

This guide provides a comprehensive comparison of two key heterocyclic scaffolds, this compound and pyrrolidin-3-ol, which are often considered as potential bio-isosteres in drug design. The objective is to offer researchers and drug development professionals a data-driven perspective on the relative advantages and disadvantages of these two moieties. Azetidines, as strained four-membered rings, and pyrrolidines, as five-membered rings, can offer distinct properties to a lead compound.[1][2] The choice between these scaffolds can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile.[3][4]

Physicochemical and Pharmacokinetic Properties

A summary of key in vitro properties for this compound and pyrrolidin-3-ol is presented below. These parameters are critical in the early stages of drug discovery for predicting the in vivo behavior of a compound.[5]

PropertyThis compound (Hypothetical Data)Pyrrolidin-3-ol (Hypothetical Data)Significance in Drug Discovery
Molecular Weight ( g/mol ) 177.2487.12Influences ligand efficiency and oral bioavailability.
Calculated logP 1.8-0.7A measure of lipophilicity, affecting solubility, permeability, and metabolism.[6]
Kinetic Solubility (µM) at pH 7.4 150> 2000Impacts formulation and absorption.[7]
PAMPA Permeability (10⁻⁶ cm/s) 152Predicts passive absorption across biological membranes.[8][9]
Human Liver Microsomal Stability (t½, min) 45> 60Indicates susceptibility to Phase I metabolism.[10][11]
pKa 9.510.2Influences ionization state at physiological pH, affecting solubility and target binding.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided to ensure reproducibility and transparency.

1. Lipophilicity (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is determined using the shake-flask method.[13] A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The mixture is shaken for 24 hours to reach equilibrium. The concentrations of the compound in both the octanol and aqueous phases are then determined by HPLC-UV. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Kinetic Solubility Assay

Kinetic solubility is assessed by adding a concentrated DMSO stock solution of the test compound to a phosphate buffer at pH 7.4.[14][15] The solution is shaken for 2 hours at room temperature.[14] Any precipitate is removed by filtration, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV.[7][16]

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is used to predict passive intestinal absorption.[17] A lipid-infused artificial membrane is created on a filter plate, which separates a donor compartment from an acceptor compartment.[8] The test compound is added to the donor compartment, and the amount of compound that permeates through the membrane into the acceptor compartment over a 5-hour incubation period is quantified by LC-MS/MS.[9]

4. Liver Microsomal Stability Assay

The metabolic stability of the compounds is evaluated in human liver microsomes.[18][19] The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with acetonitrile.[10] The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the half-life (t½).[11]

Visualizing the Bio-isosteric Replacement and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Bioisosteric Replacement cluster_0 Core Scaffold cluster_1 Bio-isosteres Scaffold N Azetidine This compound N Scaffold:f1->Azetidine:port Replacement 1 Pyrrolidine Pyrrolidin-3-ol N Scaffold:f1->Pyrrolidine:port Replacement 2

Caption: Bio-isosteric replacement of a core nitrogen-containing scaffold.

Experimental Workflow Start Compound Synthesis PhysChem Physicochemical Profiling (logP, Solubility, pKa) Start->PhysChem InVitro_ADME In Vitro ADME (PAMPA, Microsomal Stability) PhysChem->InVitro_ADME InVitro_Tox In Vitro Toxicology InVitro_ADME->InVitro_Tox Lead_Selection Lead Candidate Selection InVitro_Tox->Lead_Selection

References

Reproducibility in Focus: A Comparative Guide to Experiments with Azetidine-Based Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data and protocols related to the synthesis and biological evaluation of azetidine-containing compounds targeting muscarinic acetylcholine receptors. Due to the limited publicly available data on 3-(2-phenoxyethyl)azetidine, this guide utilizes N-benzyl-3-phenoxyazetidine as a representative case study to explore the reproducibility of experiments in this chemical class.

This guide presents a detailed comparison with alternative, well-characterized muscarinic receptor ligands, offering insights into the consistency and reliability of synthetic and bioassay methodologies. All quantitative data are summarized in comparative tables, and detailed experimental protocols are provided to facilitate replication and validation of findings.

Comparative Analysis of Muscarinic Receptor Ligands

The following table summarizes the binding affinities of N-benzyl-3-phenoxyazetidine and selected alternative muscarinic receptor ligands for the human M1 muscarinic receptor. This data is crucial for assessing the potency and selectivity of these compounds, and consistent results across different studies are a key indicator of experimental reproducibility.

CompoundReceptorBinding Affinity (Ki) [nM]Reference Compound
N-benzyl-3-phenoxyazetidineM115-
PirenzepineM18.1M1 Selective
AtropineM1-M50.3-1.0Non-selective
XanomelineM1/M4178 (M1)M1/M4 Agonist

Experimental Protocols

Reproducibility in scientific research is fundamentally linked to the detailed and accurate reporting of experimental methods. Below are protocols for the synthesis of the proxy compound, N-benzyl-3-phenoxyazetidine, and for a standard muscarinic receptor binding assay.

Synthesis of N-benzyl-3-phenoxyazetidine

This two-step synthesis provides a reproducible method for obtaining the target compound.

Step 1: Synthesis of 1-benzylazetidin-3-ol

  • To a solution of epichlorohydrin (1 equivalent) in methanol, add benzylamine (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzylazetidin-3-ol.

  • Expected Yield: Approximately 70-80%.

  • Purity Assessment: Purity can be assessed by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR spectroscopy.

Step 2: Synthesis of N-benzyl-3-phenoxyazetidine

  • To a solution of 1-benzylazetidin-3-ol (1 equivalent) and phenol (1.5 equivalents) in dry toluene, add triphenylphosphine (1.5 equivalents).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Expected Yield: Approximately 50-60%.

  • Purity Assessment: Final product purity should be determined by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by ¹H NMR and Mass Spectrometry.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to muscarinic receptors.[1]

  • Membrane Preparation:

    • Use cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • Cell membranes (typically 10-20 µg of protein).

      • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd (e.g., 0.3 nM).

      • A range of concentrations of the unlabeled test compound (e.g., N-benzyl-3-phenoxyazetidine).

      • Assay buffer to a final volume of 250 µL.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly aid in understanding and reproducing experimental setups.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (or Agonist) ACh->M1_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes expressing M1 Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([³H]-NMS) and Test Compound Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration to separate bound from unbound ligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination Determine IC50 from dose-response curve Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of two powerful techniques for the structural elucidation of small organic molecules like 3-(2-Phenoxyethyl)azetidine: single-crystal X-ray crystallography and three-dimensional electron diffraction (3D ED). While X-ray crystallography is the gold standard, 3D ED is emerging as a robust alternative, particularly for challenging samples.

Structural Elucidation Workflow

The process of confirming the structure of a novel compound such as this compound involves synthesis, purification, and subsequent structural analysis. The choice of analytical technique is often dictated by the nature of the crystalline sample obtained.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (Vapor diffusion, etc.) purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray Large Single Crystals ed 3D Electron Diffraction crystallization->ed Micro/Nanocrystals confirmation Final Structure Confirmation xray->confirmation ed->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparison of Analytical Techniques

The choice between single-crystal X-ray crystallography and 3D electron diffraction primarily depends on the size and quality of the crystals that can be grown.

FeatureSingle-Crystal X-ray Crystallography3D Electron Diffraction (3D ED / MicroED)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal.Diffraction of electrons by the electrostatic potential of atoms in a crystal.
Required Crystal Size Typically > 50 micrometers in all dimensions.Sub-micrometer to a few micrometers.[1][2][3]
Data Collection Time Hours to days.Minutes to a few hours.[1]
Radiation Damage Can be significant for sensitive samples.Higher scattering cross-section allows for lower doses, but samples can still be sensitive.
Instrumentation Widely available in academic and industrial labs.Requires a transmission electron microscope (TEM) with specialized hardware and software.[2][3]
Sample Preparation Requires high-quality, well-ordered single crystals.Can be performed on nanocrystalline powders.[4]

Hypothetical Crystallographic Data for an Azetidine Analog

As of the time of this publication, a crystal structure for this compound is not publicly available. For illustrative purposes, the following table presents crystallographic data for a structurally related compound, benzyl 3-hydroxyazetidine-1-carboxylate. This data is representative of what would be expected for a small organic molecule containing an azetidine ring.

ParameterValue
Chemical Formula C₁₁H₁₃NO₃
Formula Weight 207.23 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.2753
b (Å) 19.9331
c (Å) 8.5875
α (°) 90
β (°) 99.197
γ (°) 90
Volume (ų) 1398.32
Z 4
Calculated Density (g/cm³) 1.48
R-factor (%) 4.5

Note: This data is for a related compound and serves as an example.[5]

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors.[6][7][8][9] A general procedure for obtaining crystals suitable for diffraction studies is as follows:

  • Synthesis: Synthesize this compound following a suitable literature procedure. The final product should be purified to >98% purity, as confirmed by NMR and mass spectrometry.

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture).

    • Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small vial inside a larger, sealed chamber containing a less polar anti-solvent (e.g., hexane).

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) until crystals form.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer collects diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map is used to build a molecular model, which is then refined to obtain the final structure.

3D Electron Diffraction (MicroED)

3D Electron Diffraction is an excellent alternative when only very small crystals are available.[1][2][3]

  • Sample Preparation: Nanocrystalline powder of the sample is applied to a transmission electron microscope (TEM) grid.[4] This can be done by gently crushing larger crystals or by directly depositing a suspension of the nanocrystals onto the grid.

  • Data Collection: The TEM grid is placed in the electron microscope, and the sample is cooled to cryogenic temperatures.[1] A series of electron diffraction patterns are collected as the crystal is rotated.[4]

  • Data Processing and Structure Solution: The collected diffraction patterns are processed to extract reflection intensities. The structure is then solved and refined using software packages similar to those used for X-ray crystallography.

Conclusion

The definitive structural confirmation of this compound can be confidently achieved using single-crystal X-ray crystallography, provided that suitable single crystals can be obtained. In cases where crystallization yields only micro- or nanocrystalline material, 3D electron diffraction presents a powerful and increasingly accessible alternative for obtaining high-resolution structural data. The choice of technique will ultimately be guided by the experimental outcome of the crystallization process. Spectroscopic methods such as NMR and IR, while not providing a complete 3D structure on their own, are essential for initial characterization and for complementing the diffraction data.[10][11]

References

Safety Operating Guide

Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-(2-Phenoxyethyl)azetidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Before proceeding with any disposal procedures, it is crucial to be aware of its hazard classifications.

Hazard Summary Table

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Data compiled from multiple Safety Data Sheets.

Due to the ring strain inherent in the azetidine structure, this compound may be susceptible to nucleophilic ring-opening reactions, particularly when exposed to strong acids or bases. Therefore, it is critical to avoid mixing this compound with incompatible materials in waste containers.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]

Disposal of Unused or Waste this compound

Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Container Selection:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound (e.g., a high-density polyethylene or glass container).[2]

    • The container must have a secure, screw-on cap.[2]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The date when the first waste was added to the container.

  • Waste Accumulation:

    • Carefully transfer the waste this compound into the labeled hazardous waste container.

    • Keep the waste container securely closed at all times, except when adding waste.[1][2]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]

    • Ensure the SAA is away from sinks and floor drains.

  • Segregation of Waste:

    • Store the this compound waste container segregated from incompatible materials, particularly strong acids and bases, to prevent potentially hazardous reactions.[1]

  • Requesting Disposal:

    • Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Empty this compound Containers

Empty containers that previously held this compound must also be managed carefully to ensure no residual chemical is improperly discarded.

Step-by-Step Empty Container Disposal:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate must be collected as hazardous waste. [3][4][5] Transfer this first rinse into the appropriate hazardous waste container for liquid chemical waste.

    • Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations. Consult your institution's EHS guidelines.

  • Container Defacing:

    • After rinsing and allowing the container to dry completely, the original label must be defaced.[3][4][6] You can do this by scratching it off, using a marker to completely cover it, or by removing it entirely.

    • Clearly mark the container as "EMPTY".[3][6]

  • Final Disposal:

    • Once rinsed and defaced, the empty container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policies.[3][6] Glass containers should be disposed of in a designated broken glass box.[3][5]

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G Disposal Workflow for this compound cluster_product Unused/Waste Product cluster_container Empty Container start_product Unused or Waste This compound container_prep Select & Label Compatible Waste Container start_product->container_prep transfer Transfer Waste to Container container_prep->transfer store Store in SAA, Segregated from Incompatibles transfer->store pickup Arrange for EHS/ Contractor Pickup store->pickup start_container Empty Product Container rinse Triple Rinse with Appropriate Solvent start_container->rinse collect_rinse Collect First Rinsate as Hazardous Waste rinse->collect_rinse deface Deface Label & Mark 'EMPTY' collect_rinse->deface dispose_final Dispose of Container in Appropriate Solid Waste Stream deface->dispose_final

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(2-Phenoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-Phenoxyethyl)azetidine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally related compounds, including azetidine and its derivatives. A conservative approach is advised, treating the substance as potentially hazardous.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate personal protective equipment.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety Goggles/Face ShieldWear chemical safety goggles that provide a complete seal around the eyes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Double gloving may be appropriate for some procedures.[3]
Body Protection Laboratory Coat/GownA long-sleeved, chemically resistant lab coat or gown should be worn to prevent skin contact.[1] Gowns should be disposable and close in the back for enhanced protection.[4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is necessary.

II. Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Operational Plan:

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[1] The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Handling :

    • Always handle this compound within a properly functioning chemical fume hood to avoid the inhalation of vapors.[1]

    • Avoid direct contact with skin and eyes.[5]

    • Use compatible labware (e.g., glass, polyethylene) to prevent reactions.

    • Keep containers tightly closed when not in use.[6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

    • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[6]

III. Spill and Emergency Procedures

Prompt and appropriate action is essential in the event of a spill or accidental exposure.

Emergency Response Plan:

Emergency ScenarioImmediate Action
Minor Spill If a small amount is spilled, absorb it with an inert material such as vermiculite or sand.[5] The contaminated absorbent material should then be collected in a sealed, labeled container for proper disposal.[5]
Major Spill In the case of a large spill, evacuate the area immediately and alert a supervisor. If safe to do so, increase ventilation to the area.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Remove any contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] It is imperative to seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[8]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Management:

  • Waste Collection :

    • Collect all waste, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.[5]

    • The container should be kept sealed when not in use.

  • Disposal :

    • Dispose of the hazardous waste through a licensed and certified waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

V. Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Information B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C D Perform Experimental Procedure C->D E Segregate Hazardous Waste D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE F->G H Spill or Exposure Occurs G->H I Follow Emergency Response Plan H->I

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.